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  • Product: 1-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid
  • CAS: 933759-87-6

Core Science & Biosynthesis

Foundational

1-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid chemical structure and properties

An In-Depth Technical Guide to 1-(4-Methoxyphenyl)pyrrolidine-3-carboxylic Acid and Its Derivatives: A Keystone for Modern Drug Discovery This guide provides a comprehensive technical overview of 1-(4-Methoxyphenyl)pyrro...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(4-Methoxyphenyl)pyrrolidine-3-carboxylic Acid and Its Derivatives: A Keystone for Modern Drug Discovery

This guide provides a comprehensive technical overview of 1-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid, a versatile heterocyclic building block that has garnered significant interest in medicinal chemistry. We will delve into its chemical structure, physicochemical properties, synthesis, and, most importantly, its applications as a crucial intermediate in the development of novel therapeutics, particularly in the realms of neuroscience and pain management. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their research and development endeavors.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs. Its non-planar, three-dimensional structure allows for a greater exploration of chemical space compared to flat aromatic systems, which can lead to improved potency and selectivity for biological targets. Furthermore, the pyrrolidine scaffold can enhance a drug's pharmacokinetic profile, including its aqueous solubility. 1-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid and its derivatives serve as key examples of this principle, acting as foundational structures for a new generation of therapeutic agents.

Chemical Identity and Structure

The nomenclature "1-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid" can refer to a few closely related structures. For clarity, this guide will address the primary forms encountered in research and commercial supply: the racemic trans-isomer, often supplied as a hydrochloride salt, and the 5-oxo derivative.

(±)-trans-4-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride

This is a frequently utilized form of the molecule in synthetic chemistry. The "trans" designation indicates the relative stereochemistry of the substituents at positions 3 and 4 of the pyrrolidine ring.

  • Chemical Structure:

    • A pyrrolidine ring with a carboxylic acid group at the 3-position and a 4-methoxyphenyl group at the 4-position, in a trans configuration. The nitrogen of the pyrrolidine ring is protonated and forms a salt with a chloride ion.

  • CAS Number: 1049978-93-9[1]

  • Molecular Formula: C₁₂H₁₆ClNO₃

  • IUPAC Name: (3R,4S)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride (for one enantiomer of the racemic mixture)[1]

1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

This derivative features a carbonyl group at the 5-position of the pyrrolidine ring, forming a lactam.

  • Chemical Structure:

    • A 2-pyrrolidinone ring with a 4-methoxyphenyl group attached to the nitrogen at the 1-position and a carboxylic acid group at the 3-position.

  • CAS Number: 56617-47-1

  • Molecular Formula: C₁₂H₁₃NO₄

  • Molecular Weight: 235.24 g/mol

Physicochemical Properties

The physical and chemical properties of these compounds are crucial for their handling, formulation, and reactivity in synthetic schemes. The hydrochloride salt form of the trans-isomer, for instance, is often used to enhance solubility.

Property(±)-trans-4-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
CAS Number 1049978-93-956617-47-1
Molecular Formula C₁₂H₁₆ClNO₃C₁₂H₁₃NO₄
Molecular Weight 257.71 g/mol 235.24 g/mol [2]
Physical Form White powderSolid, powder or crystals
Storage Temperature 0-8 °C2-8 °C, sealed in dry

Synthesis of the Pyrrolidine-3-Carboxylic Acid Core

The construction of the substituted pyrrolidine ring is a key challenge in the synthesis of these molecules. Several powerful synthetic strategies have been developed to create this scaffold with high control over stereochemistry.

Key Synthetic Strategies
  • 1,3-Dipolar Cycloaddition: This is a powerful method for constructing five-membered rings. The reaction between an azomethine ylide (the 1,3-dipole) and an alkene (the dipolarophile) can yield highly substituted pyrrolidines. The stereochemistry of the final product is often controlled by the geometry of the reactants and the reaction conditions.

  • Michael Addition: The conjugate addition of a nitrogen-containing nucleophile to an α,β-unsaturated carbonyl compound is another common strategy. Organocatalytic asymmetric Michael additions have been developed to produce enantiomerically enriched pyrrolidine derivatives[3].

Representative Experimental Protocol: Synthesis of a 4-Aryl-pyrrolidine-3-carboxylic Acid Derivative

Step 1: 1,3-Dipolar Cycloaddition

  • To a stirred solution of an appropriate aryl-propynoic acid ethyl ester (1.0 eq) and trifluoroacetic acid (0.1 eq) in dichloromethane (CH₂Cl₂) at room temperature, add a solution of N-(methoxymethyl)-N-(phenylmethyl)-N-(trimethylsilyl)methyl amine (1.5 eq) in CH₂Cl₂ dropwise over 90 minutes.

  • Stir the reaction mixture at 25°C overnight.

  • Remove the solvent under reduced pressure to yield the crude cycloadduct.

Step 2: Hydrolysis

  • Dissolve the crude residue in dioxane.

  • Add an aqueous solution of sodium hydroxide (NaOH) (3.0 eq).

  • Stir the resulting emulsion at room temperature for 48 hours.

  • Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the carboxylic acid product.

  • Isolate the product by filtration, wash with water, and dry under vacuum.

Disclaimer: This is a generalized protocol and should be adapted and optimized for the specific synthesis of 1-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid.

Applications in Drug Discovery and Development

1-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid and its derivatives are primarily utilized as key intermediates in the synthesis of more complex pharmaceutical agents[4]. Their value lies in providing a rigid and stereochemically defined scaffold that can be further elaborated to interact with specific biological targets.

Neuroscience Research

This class of compounds is frequently used in studies related to neurotransmitter modulation. The pyrrolidine scaffold can mimic the structure of endogenous neurotransmitters or interact with their receptors and transporters. This makes them valuable tools for developing treatments for a range of mental health disorders[1]. Derivatives have been investigated for their potential as GABA uptake inhibitors, which could have applications in treating anxiety and epilepsy[5].

Analgesics and Anti-inflammatory Drugs

The pyrrolidine-3-carboxylic acid core is a key component in the development of novel analgesics for both nociceptive and neuropathic pain[6]. The final drug molecules often act on opioid receptors or other targets within the pain signaling pathway[7][8]. The methoxyphenyl group can enhance the lipophilicity of the molecule, which may improve its ability to cross the blood-brain barrier and reach central nervous system targets[4].

Visualization of the Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and application of 1-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid in drug discovery.

G cluster_synthesis Synthesis cluster_application Drug Development start Aryl-propynoic acid ester + Azomethine ylide precursor cycloaddition 1,3-Dipolar Cycloaddition start->cycloaddition hydrolysis Ester Hydrolysis cycloaddition->hydrolysis product 1-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrolysis->product functionalization Further Functionalization (e.g., Amide Coupling) product->functionalization screening Biological Screening (e.g., Receptor Binding Assays) functionalization->screening lead_optimization Lead Optimization screening->lead_optimization drug_candidate Drug Candidate lead_optimization->drug_candidate

Caption: A generalized workflow from synthesis to drug candidate.

Spectroscopic Characterization

  • ¹H NMR:

    • Aromatic protons (methoxyphenyl group): δ 6.8-7.2 ppm (two doublets)

    • Methyoxy protons (-OCH₃): δ ~3.8 ppm (singlet)

    • Pyrrolidine ring protons: δ 2.5-4.0 ppm (complex multiplets)

    • Carboxylic acid proton (-COOH): δ 10-12 ppm (broad singlet), often not observed in D₂O.

  • ¹³C NMR:

    • Carbonyl carbon (-COOH): δ ~175-180 ppm

    • Aromatic carbons: δ ~114-160 ppm

    • Methoxy carbon (-OCH₃): δ ~55 ppm

    • Pyrrolidine ring carbons: δ ~30-60 ppm

Safety and Handling

The following safety information is based on data for structurally related compounds and should be used as a guideline. Always refer to the specific Safety Data Sheet (SDS) for the compound being used.

  • Hazard Statements:

    • May be harmful if swallowed.

    • Causes skin irritation.

    • Causes serious eye irritation.

    • May cause respiratory irritation.

  • Precautionary Statements:

    • Wear protective gloves, protective clothing, eye protection, and face protection.

    • Avoid breathing dust/fume/gas/mist/vapors/spray.

    • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • Store in a well-ventilated place. Keep container tightly closed.

Conclusion

1-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid is a valuable and versatile building block in modern medicinal chemistry. Its rigid, three-dimensional structure and multiple points for functionalization make it an ideal starting point for the synthesis of novel drug candidates. The continued exploration of this scaffold is likely to yield new and improved therapeutics for a wide range of diseases, particularly those affecting the central nervous system. As with any potent chemical intermediate, proper handling and safety precautions are paramount in its use.

References

  • J&K Scientific. (n.d.). (±)-trans-4-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride.
  • Chem-Impex. (n.d.). 4-(4-Methoxyphenyl)pyrrolidine-3-methylcarboxylate.
  • Google Patents. (2013).
  • Rapacz, A., et al. (2020). Analgesic and antiallodynic activity of novel anticonvulsant agents derived from 3-benzhydryl-pyrrolidine-2,5-dione in mouse models of nociceptive and neuropathic pain. European Journal of Pharmacology, 869, 172890.
  • U.S. Environmental Protection Agency. (2025). N-(3-Pyridylmethyl)pyrrolidine Properties.
  • ResearchGate. (n.d.). Synthesis of 4-Alkyl-pyrrolidine-3-carboxylic Acid Stereoisomers.
  • Chem Impex International, Inc. (n.d.). (±)-trans-4-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride.
  • Royal Society of Chemistry. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry.
  • BenchChem. (2025). Chiral Pool Synthesis from (R)-Pyrrolidine-3-Carboxylic Acid: A Technical Guide for Drug Discovery.
  • Sararter, M., et al. (2013). Synthesis and biological evaluation of 4-hydroxy-4-(4-methoxyphenyl)-substituted proline and pyrrolidin-2-ylacetic acid derivatives as GABA uptake inhibitors. Bioorganic & Medicinal Chemistry, 21(2), 543-554.
  • ResearchGate. (n.d.).
  • Santa Cruz Biotechnology. (n.d.). 1-(4-Methoxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid.
  • JournalAgent. (n.d.). SYNTHESIS AND ANALGESIC POTENTIAL OF SOME SUBSTITUTED PYRROLIDINES.
  • Alfa Chemistry. (n.d.). (±)-trans-4-(3,4-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride.
  • Cambridge Isotope Laboratories, Inc. (2026). Acrylic-2,3,3-D₃ acid (+ 0.1% 4-methoxyphenol) (D, 98%) (<5% H₂O).
  • Chem-Impex. (n.d.). Clorhidrato de ácido (+/-)-trans-4-(4-metoxifenil)pirrolidina-3-carbox.
  • Santa Cruz Biotechnology. (n.d.). (±)-trans-4-(4-Hydroxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride.
  • MDPI. (2022). Inhibitory Actions of Clinical Analgesics, Analgesic Adjuvants, and Plant-Derived Analgesics on Nerve Action Potential Conduction. International Journal of Molecular Sciences, 23(23), 15158.
  • U.S. Environmental Protection Agency. (2025). 1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid - Exposure.
  • Elsevier. (n.d.). Physical properties of 2-acetoxyethyl rnethacrylate and 2-hydroxyethyl methacrylate copolymers. Polymer, 34(12), 2573-2578.
  • National Center for Biotechnology Information. (2023). Opioid Analgesics.
  • ResearchGate. (n.d.).
  • Frontiers. (2025). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers in Chemistry, 13.
  • Cheméo. (n.d.). Chemical Properties of Pyrrolidine (CAS 123-75-1).

Sources

Exploratory

Technical Profile: 1-(4-Methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylic acid

The following technical guide details the physicochemical profile, solubility behavior, and handling protocols for 1-(4-Methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylic acid (CAS 56617-47-1). CAS 56617-47-1 | Chemical Scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, solubility behavior, and handling protocols for 1-(4-Methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylic acid (CAS 56617-47-1).

CAS 56617-47-1 | Chemical Scaffold & Intermediate[1][2][3][4][5]

Abstract CAS 56617-47-1 is a specialized heterocyclic building block utilized primarily in medicinal chemistry for the synthesis of peptidomimetics and nitrogen-containing pharmacophores.[1] Characterized by a pyrrolidinone core substituted with a para-methoxyphenyl group and a carboxylic acid moiety, this compound presents specific solubility challenges and stability profiles critical for high-throughput synthesis and drug development. This guide provides an authoritative analysis of its physical properties, solubility data, and experimental protocols for quality control.

Physicochemical Characterization

This compound functions as a zwitterionic-capable scaffold , though it exists primarily as a free acid in its solid state. Its structure combines a lipophilic tail (4-methoxyphenyl) with a polar head (carboxylic acid) and a hydrogen-bond accepting core (lactam), dictating its behavior in solution.[1]

Core Identity & Properties Table
PropertyDataSource/Validation
Chemical Name 1-(4-Methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylic acidIUPAC
CAS Registry Number 56617-47-1CAS Common Chem [1]
Molecular Formula C₁₂H₁₃NO₄Mass Spec Confirmation
Molecular Weight 235.24 g/mol Calculated
Physical State Solid (Crystalline Powder)Sigma-Aldrich [2]
Boiling Point (Pred.) ~545°C (at 760 mmHg)GuideChem (Calculated) [3]
Flash Point (Pred.) ~283°CGuideChem (Calculated) [3]
pKa (Acid) 4.2 – 4.5 (Carboxylic Acid)Predicted (Analogous to pyroglutamic acid)
LogP ~1.3 – 1.5Predicted (Lipophilic Phenyl contribution)
Structural Analysis

The molecule features a gamma-lactam (pyrrolidinone) ring. The nitrogen atom is non-basic due to resonance with the adjacent carbonyl (amide character). Consequently, the solubility profile is dominated by the carboxylic acid at position 3, which allows for salt formation in basic media, and the hydrophobic 4-methoxyphenyl group, which limits water solubility at neutral pH.

Structure Core Pyrrolidinone Core (Gamma-Lactam) Acid Carboxylic Acid (C3) pKa ~4.4 (Solubility Handle) Core->Acid Substitution Phenyl 4-Methoxyphenyl (N1) Lipophilic Tail (Pi-Stacking) Core->Phenyl N-Linkage caption Figure 1: Functional group analysis of CAS 56617-47-1 determining solubility behavior.

Solubility Profile & Solvent Compatibility[8]

Understanding the solubility of CAS 56617-47-1 is critical for formulation and synthesis.[1] As a free acid with significant lipophilicity, it exhibits "brick dust" properties in neutral aqueous media but dissolves readily in polar aprotic solvents or alkaline water.

Solubility Data Matrix
Solvent SystemSolubility RatingApplication Note
Water (pH 7.0) Low (< 0.5 mg/mL)Poor solubility due to phenyl ring hydrophobicity.[1]
Water (pH > 8.0) High (> 50 mg/mL)Recommended. Forms the carboxylate salt (Na+/K+).
DMSO High (> 100 mg/mL)Ideal for Stock Solutions.
Methanol/Ethanol Moderate to HighGood for recrystallization.
Dichloromethane Low to ModerateVariable; depends on crystal lattice energy.
0.1 M NaOH Very HighInstant dissolution via deprotonation.
Mechanism of Dissolution

The compound relies on the ionization of the carboxylic acid for aqueous solubility.

  • Acidic/Neutral pH: The molecule is protonated (neutral), leading to aggregation driven by the hydrophobic methoxyphenyl group.

  • Basic pH: Deprotonation yields the anionic carboxylate, disrupting the crystal lattice and enabling hydration.

Solubility Solid Solid State (Free Acid) Hydrophobic Packing Neutral Neutral pH Suspension Low Solubility (<0.5 mg/mL) Solid->Neutral Dispersion Base Add Base (NaOH/KOH) pH > 8.0 Neutral->Base Titration Soluble Anionic Form (Carboxylate) High Solubility (>50 mg/mL) Base->Soluble Deprotonation caption Figure 2: Dissolution strategy exploiting the acidic moiety of CAS 56617-47-1.

Experimental Protocols

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Use this method to determine precise solubility in a specific formulation vehicle.[1]

  • Preparation: Weigh 20 mg of CAS 56617-47-1 into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., PBS pH 7.4, 0.1M HCl, or Methanol).

  • Equilibration: Seal and shake at 37°C (or 25°C) for 24 hours at 300 RPM.

  • Separation: Centrifuge at 10,000 RPM for 10 minutes to pellet undissolved solid.

  • Quantification:

    • Dilute the supernatant 1:100 in Methanol.

    • Measure UV Absorbance at 270–280 nm (characteristic of the anisole/phenyl moiety).

    • Calculate concentration against a standard curve prepared in DMSO.

Protocol B: Rapid Identity Verification (Melting Point & DSC)

Since specific melting point data is often proprietary or predicted, generating in-house data is essential.[1]

  • DSC Setup: Load 2–5 mg of sample into a Tzero aluminum pan; crimp non-hermetically.

  • Ramp: Heat from 40°C to 300°C at 10°C/min under Nitrogen purge (50 mL/min).

  • Expectation: Look for a sharp endothermic event (melting) likely in the range of 150°C – 200°C (typical for pyrrolidine-3-carboxylic acids).

    • Note: A broad peak indicates impurities or solvate dehydration. Decomposition (exothermic) may occur >280°C.

Synthesis & Origin Context

Understanding the synthetic origin helps in anticipating impurities. CAS 56617-47-1 is typically synthesized via a cyclocondensation route:[1]

  • Precursors: Itaconic acid (or succinic anhydride) + p-Anisidine.

  • Reaction: The amine attacks the anhydride/acid, followed by ring closure (dehydration) to form the lactam.

  • Impurities: Watch for residual p-anisidine (toxic, genotoxic alert) or uncyclized linear acid intermediates.

References

  • CAS Common Chemistry . CAS Registry Number 56617-47-1.[2][1][3] American Chemical Society. Available at: [Link]

  • PubChem . Compound Summary: 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid.[2][1][4] National Library of Medicine.[5] Available at: [Link]

Sources

Foundational

The Ascendant Therapeutic Trajectory of 1-(4-Methoxyphenyl)pyrrolidine-3-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract The 1-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse array of derivatives with significant therapeutic potential ac...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse array of derivatives with significant therapeutic potential across multiple disease areas. This technical guide provides an in-depth analysis of the synthesis, biological activities, and mechanisms of action of these compounds, with a focus on their applications in oncology, inflammation, and neurology. We will explore the causal relationships behind experimental designs, present detailed protocols for key biological assays, and visualize complex signaling pathways to offer a comprehensive resource for researchers, scientists, and drug development professionals. This document is intended to serve as a foundational reference to accelerate the discovery and development of novel therapeutics based on this versatile chemical framework.

Introduction: The 1-(4-Methoxyphenyl)pyrrolidine-3-carboxylic Acid Core - A Privileged Scaffold

The pyrrolidine ring is a ubiquitous structural motif in a vast number of biologically active natural products and synthetic pharmaceuticals.[1] Its conformational flexibility and ability to engage in various non-covalent interactions make it an ideal building block for designing molecules that can effectively interact with diverse biological targets. The incorporation of a 4-methoxyphenyl group at the 1-position and a carboxylic acid at the 3-position of the pyrrolidine ring creates the 1-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid scaffold. This core structure possesses a unique combination of physicochemical properties, including a balance of lipophilicity and hydrophilicity, which can be fine-tuned through chemical modification to optimize pharmacokinetic and pharmacodynamic profiles.[2]

The methoxyphenyl group can enhance membrane permeability and bioavailability, while the carboxylic acid moiety provides a handle for forming salts or esters to improve solubility and for engaging in crucial interactions with biological targets.[2] This inherent versatility has spurred extensive research into the synthesis and biological evaluation of its derivatives, revealing a broad spectrum of therapeutic activities.

Synthetic Strategies: Building a Library of Therapeutic Candidates

The synthesis of 1-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid and its derivatives can be achieved through several strategic routes. A common and efficient method involves the cyclization of appropriate precursors. For instance, 1-substituted 5-oxopyrrolidine-3-carboxylic acids can be prepared via the cyclization of 2-methylenesuccinic acid (itaconic acid) with aromatic amines, such as 4-methoxyaniline.[3][4]

Further derivatization of the carboxylic acid group is a key strategy to expand the chemical space and modulate biological activity. The carboxylic acid can be converted to its corresponding acid chloride, which then serves as a versatile intermediate for the synthesis of amides, esters, and hydrazides. These functional groups can introduce new interaction points with biological targets and alter the overall properties of the molecule. For example, the synthesis of hydrazones, oxadiazoles, and triazoles from the carbohydrazide intermediate has been shown to significantly enhance the anticancer activity of these derivatives.[5][6]

A generalized synthetic scheme is presented below:

Synthesis_of_Derivatives ItaconicAcid Itaconic Acid Core 1-(4-Methoxyphenyl)-5- oxopyrrolidine-3-carboxylic acid ItaconicAcid->Core Cyclization Aniline 4-Methoxyaniline Aniline->Core Derivatives Derivatives (Amides, Esters, Hydrazones, Azoles) Core->Derivatives Functional Group Interconversion

Caption: Generalized synthetic route to 1-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid and its derivatives.

Therapeutic Potential in Oncology: Targeting Cancer Cell Proliferation and Survival

Derivatives of the 1-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid scaffold have demonstrated significant promise as anticancer agents. Notably, a series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives, which share the core pyrrolidone structure, have shown potent in vitro activity against human A549 lung epithelial cancer cells.[7][8] The incorporation of 1,3,4-oxadiazolethione and 4-aminotriazolethione rings into the molecular structure was found to markedly enhance this anticancer activity, with some derivatives exhibiting greater potency than the established chemotherapeutic agent, cytarabine.[7][8]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

While the precise molecular targets for many of these derivatives are still under investigation, the observed reduction in cancer cell viability strongly suggests the induction of apoptosis and/or cell cycle arrest. The 4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold, which is structurally related, has been shown to inhibit tubulin polymerization and Epidermal Growth Factor Receptor (EGFR) kinase activity, leading to G2/M phase cell cycle arrest and apoptosis.[9] It is plausible that 1-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid derivatives engage with similar intracellular targets to exert their cytotoxic effects.

A proposed signaling pathway for the anticancer activity is depicted below:

Anticancer_Mechanism cluster_cell Cancer Cell Derivative 1-(4-Methoxyphenyl)pyrrolidine -3-carboxylic acid Derivative Tubulin Tubulin Polymerization Derivative->Tubulin Inhibition EGFR EGFR Signaling Derivative->EGFR Inhibition CellCycle Cell Cycle Arrest (G2/M) Tubulin->CellCycle Disruption of Mitotic Spindle EGFR->CellCycle Disruption of Pro-survival Signals Apoptosis Apoptosis CellCycle->Apoptosis

Caption: Proposed mechanism of anticancer activity involving inhibition of tubulin polymerization and EGFR signaling.

Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[10][11]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11]

  • Formazan Formation: Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals.[10]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[10][11]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀) value.

Therapeutic Potential in Inflammatory Disorders: Modulating the Inflammatory Cascade

The pyrrolidine scaffold is a key component of many non-steroidal anti-inflammatory drugs (NSAIDs).[1] Derivatives of 1-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid have shown promise as anti-inflammatory and analgesic agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][12]

Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

Inflammation is a complex biological response to harmful stimuli, and prostaglandins are key mediators of this process. The synthesis of prostaglandins is catalyzed by COX enzymes, which exist in two main isoforms: COX-1 and COX-2.[13][14] COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation.[13][14] Many NSAIDs exert their anti-inflammatory effects by inhibiting both COX-1 and COX-2.[15] It is hypothesized that 1-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid derivatives bind to the active site of COX enzymes, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.

Anti_Inflammatory_Mechanism cluster_cell Inflamed Cell ArachidonicAcid Arachidonic Acid COX COX-1 / COX-2 ArachidonicAcid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Derivative 1-(4-Methoxyphenyl)pyrrolidine -3-carboxylic acid Derivative Derivative->COX Inhibition

Caption: Mechanism of anti-inflammatory action via inhibition of COX enzymes.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

The carrageenan-induced paw edema model is a classic and reliable in vivo assay for evaluating the acute anti-inflammatory activity of new compounds.[7][8]

Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats (180-200 g) to the laboratory conditions for at least one week prior to the experiment.[7]

  • Grouping and Dosing: Randomly divide the animals into groups (n=6-8 per group): a vehicle control group, a positive control group (e.g., indomethacin, 10 mg/kg), and one or more test groups receiving different doses of the 1-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid derivative. Administer the compounds orally (p.o.) or intraperitoneally (i.p.).[7]

  • Baseline Paw Volume Measurement: One hour after drug administration, measure the initial volume of the right hind paw of each animal using a plethysmometer.[7][8]

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in sterile saline into the subplantar region of the right hind paw of each animal.[7][8]

  • Paw Volume Measurement Over Time: Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, 5, and 6 hours).[7]

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [ (V_c - V_t) / V_c ] x 100 Where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in paw volume in the treated group.

Therapeutic Potential in Neurological Disorders: A Frontier of Discovery

The versatility of the 1-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid scaffold extends to the central nervous system (CNS). Derivatives have been explored for their potential in treating a range of neurological disorders by modulating neurotransmitter systems.[2]

Potential Mechanisms of Action in the CNS

The structural features of these derivatives allow for potential interactions with various CNS targets:

  • Neurotransmitter Reuptake Inhibition: The pyrrolidine ring is a core component of several neurotransmitter reuptake inhibitors. By modifying the substituents on the scaffold, it may be possible to design selective inhibitors of dopamine, serotonin, or norepinephrine reuptake, which could be beneficial in treating depression, anxiety, and other mood disorders.

  • Opioid Receptor Modulation: The management of moderate to severe pain often involves opioid analgesics.[16] The design of novel opioid receptor ligands with improved side-effect profiles is an active area of research. The 1-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid scaffold could serve as a template for developing new opioid receptor agonists or antagonists.

  • Acetylcholinesterase (AChE) and Monoamine Oxidase (MAO) Inhibition: Inhibition of AChE is a key strategy in the symptomatic treatment of Alzheimer's disease.[17][18] Similarly, MAO inhibitors are used in the treatment of Parkinson's disease and depression.[18] The pyrrolidine core, when appropriately functionalized, has the potential to interact with the active sites of these enzymes.

Neurological_Targets cluster_targets Potential CNS Targets Derivative 1-(4-Methoxyphenyl)pyrrolidine -3-carboxylic acid Derivative NTRI Neurotransmitter Reuptake Transporters Derivative->NTRI Modulation OpioidR Opioid Receptors Derivative->OpioidR Modulation AChE Acetylcholinesterase (AChE) Derivative->AChE Inhibition MAO Monoamine Oxidase (MAO) Derivative->MAO Inhibition

Caption: Potential molecular targets for 1-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid derivatives in the central nervous system.

Future Directions and Conclusion

The 1-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid scaffold represents a highly promising starting point for the development of novel therapeutics. The existing body of research clearly demonstrates its potential in oncology, inflammation, and neurology. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications of the core structure to optimize potency, selectivity, and pharmacokinetic properties for specific therapeutic targets.

  • Mechanism of Action Elucidation: In-depth studies to identify the precise molecular targets and signaling pathways modulated by these derivatives.

  • In Vivo Efficacy and Safety Profiling: Comprehensive preclinical studies in relevant animal models to evaluate the therapeutic efficacy and safety of lead compounds.

References

  • Kavaliauskas, P., Sapijanskaitė-Banevič, B., Grybaitė, B., Mickeviciute, E., Anusevičius, K., Garcia, A., Naing, E., Petraitienė, R., Petraitis, V., Grigalevičiūtė, R., & Mickevičius, V. (2024). Synthesis and In Vitro anticancer activity of pyrrolidone derivatives bearing 3,4,5-trimethoxyphenyl moiety as a promising anticancer scaffold. Applied Sciences, 14(24), 11784. [Link]

  • Kavaliauskas, P., Sapijanskaitė-Banevič, B., Grybaitė, B., Mickeviciute, E., Anusevičius, K., Garcia, A., Naing, E., Petraitienė, R., Petraitis, V., Grigalevičiūtė, R., & Mickevičius, V. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. MDPI. [Link]

  • Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry. (n.d.). [Link]

  • Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity. PubMed. (2023). [Link]

  • Cell Viability Assays. NCBI Bookshelf. (2013). [Link]

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  • Very late antigen 4 (VLA4) antagonists as anti-inflammatory agents. PubMed. (1998). [Link]

  • VLA-4 integrin concentrates at the peripheral supramolecular activation complex of the immune synapse and drives T helper 1 responses. PNAS. (2004). [Link]

  • VLA-4 Antagonists: Potent Inhibitors of Lymphocyte Migration. ResearchGate. (2003). [Link]

  • SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemical Technology. (2014). [Link]

  • Synthesis and In Vitro anticancer activity of pyrrolidone derivatives bearing 3,4,5-trimethoxyphenyl moiety as a promising anticancer scaffold. KTU ePubl. (2024). [Link]

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  • (PDF) Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. ResearchGate. (2024). [Link]

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PMC. (2025). [Link]

  • Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. PubMed. (2020). [Link]

  • Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives. PMC. (n.d.). [Link]

  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. (2023). [Link]

  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. PMC. (n.d.). [Link]

  • Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules. PMC. (2024). [Link]

  • Organic Small Molecules in Pain-Management. Encyclopedia MDPI. (2021). [Link]

  • (PDF) Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. ResearchGate. (2024). [Link]

  • Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). Longdom. (2022). [Link]

  • Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, a. DDDT. (2016). [Link]

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  • Propargylamine-derived multitarget-directed ligands: Fighting Alzheimer's disease with monoamine oxidase inhibitors. ResearchGate. (2025). [Link]

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Exploratory

The Strategic Deployment of Pyrrolidine-3-Carboxylic Acid Scaffolds in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals Authored by a Senior Application Scientist The pyrrolidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its frequent...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Discovery Professionals

Authored by a Senior Application Scientist

The pyrrolidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its frequent appearance in both natural products and synthetic drugs.[1] Its five-membered saturated structure provides a three-dimensional framework that is ideal for exploring pharmacophore space, a critical aspect of modern drug design.[2][3] Among its derivatives, pyrrolidine-3-carboxylic acid, a chiral cyclic amino acid, has emerged as a particularly valuable and versatile building block.[4] This guide provides an in-depth analysis of the strategic advantages and practical applications of this scaffold, tailored for researchers and scientists in the field of drug development.

The Pyrrolidine-3-Carboxylic Acid Scaffold: A Privileged Foundation

The utility of pyrrolidine-3-carboxylic acid in drug discovery stems from a confluence of advantageous structural and chemical properties. Its rigid, stereochemically defined structure makes it an ideal starting point for the synthesis of complex, biologically active molecules.[4]

Key Attributes:

  • Inherent Chirality: As a chiral molecule, it provides a direct route to enantiomerically pure compounds, eliminating the need for complex asymmetric syntheses or chiral resolutions.[1] This is paramount for optimizing interactions with specific biological targets.[5]

  • Conformational Constraint: The five-membered ring structure imparts a degree of conformational rigidity. This constrained conformation is well-suited for designing potent and selective inhibitors and receptor agonists by pre-organizing functional groups for optimal binding.[2][4]

  • Orthogonal Functionality: The presence of both a secondary amine and a carboxylic acid allows for selective and independent chemical modifications.[1] This "orthogonal reactivity" is a significant advantage in multistep synthetic campaigns.

Synthetic Strategies and Functionalization: A Chemist's Toolkit

The synthetic versatility of the pyrrolidine-3-carboxylic acid core is a primary driver of its widespread use. The secondary amine and carboxylic acid functional groups serve as handles for a variety of chemical transformations.

Protection and Activation

A crucial first step in many synthetic routes is the protection of the secondary amine to prevent its interference in subsequent reactions.[1] The tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are commonly employed for this purpose.[1] The carboxylic acid can then be activated for amide bond formation using standard coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).[1]

Ring Functionalization

Beyond the inherent functional groups, the pyrrolidine ring itself can be substituted at various positions with a high degree of stereocontrol.[1] This allows for the fine-tuning of a molecule's steric and electronic properties to optimize its pharmacological profile.

Asymmetric Synthesis of Derivatives

Recent advancements have focused on the development of short and efficient methods for synthesizing pyrrolidine-3-carboxylic acid derivatives. Organocatalytic enantioselective Michael additions have emerged as a powerful strategy for producing highly enantiomerically enriched derivatives in as few as two steps.[6][7][8] This approach often utilizes readily available starting materials, making it a cost-effective and scalable option.[6]

Experimental Protocol: N-Boc Protection of (R)-Pyrrolidine-3-carboxylic Acid

This protocol outlines a standard procedure for the protection of the secondary amine of (R)-pyrrolidine-3-carboxylic acid with a Boc group, a foundational step for many synthetic endeavors.[1]

Materials:

  • (R)-pyrrolidine-3-carboxylic acid

  • Dioxane

  • 1N Sodium Hydroxide (NaOH)

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Ether

  • 3N Hydrochloric Acid (HCl)

Procedure:

  • Prepare a solution of (R)-pyrrolidine-3-carboxylic acid in a mixture of dioxane and 1N sodium hydroxide.

  • Add a solution of di-tert-butyl dicarbonate in dioxane to the mixture at room temperature.

  • Stir the reaction mixture for approximately 1.5 hours.

  • Upon completion, dilute the mixture with ether.

  • Wash the organic phase with 1N NaOH.

  • Acidify the aqueous phase with 3N HCl.

  • Extract the acidified aqueous phase with ether.

  • Combine the ether extracts, wash, dry, and concentrate to yield tert-butyl (R)-3-carboxypyrrolidine-1-carboxylate.[1]

Applications in Drug Discovery: Targeting a Spectrum of Diseases

The pyrrolidine-3-carboxylic acid scaffold has been successfully incorporated into a wide range of therapeutic agents, demonstrating its broad applicability in medicinal chemistry.

Enzyme Inhibition

Derivatives of this scaffold have shown significant promise as inhibitors of various enzymes implicated in disease.[5]

  • Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: The pyrrolidine scaffold is a key structural feature of many potent and selective DPP-4 inhibitors used in the treatment of type 2 diabetes.[1][4] These inhibitors work by prolonging the action of incretin hormones, which stimulate insulin secretion.[4]

  • Factor XIa (FXIa) Inhibitors: The constrained nature of the pyrrolidine ring is advantageous in the design of FXIa inhibitors, a promising new class of anticoagulants with a potentially lower risk of bleeding.[4]

  • Other Enzyme Targets: Pyrrolidine-based structures have also been explored as GABA uptake inhibitors for neurological disorders, antitubercular agents targeting enoyl-acyl carrier protein reductase (InhA), and inhibitors of α-amylase and α-glucosidase for managing diabetes.[1][5]

Receptor Modulation

The scaffold's ability to present substituents in a defined three-dimensional orientation makes it valuable for targeting G-protein coupled receptors (GPCRs) and other receptor families.

  • Endothelin (ET) Receptor Antagonists: Pyrrolidine-3-carboxylic acid derivatives have been extensively studied as endothelin receptor antagonists.[9][10][11] By modifying substituents on the pyrrolidine core and its side chains, researchers have been able to develop highly potent and selective antagonists for both the ETA and ETB receptor subtypes.[9][12][13][14] For instance, replacing a dibutylaminoacetamide group with a diphenylmethylaminoacetamide group resulted in a complete reversal of receptor specificity from ETA to ETB.[9][13] Further structure-activity relationship (SAR) studies have led to the identification of antagonists with over 27,000-fold selectivity for the ETB receptor.[9]

  • GPR120 Agonists: The principles of using constrained carboxylic acid-containing molecules are central to the design of agonists for GPR120, a therapeutic target for metabolic disorders.[4]

Peptidomimetics

As a constrained amino acid analog, pyrrolidine-3-carboxylic acid is an excellent building block for peptidomimetics.[15][16] It can be used to mimic peptide secondary structures, such as turns, and to improve the metabolic stability and bioavailability of peptide-based drugs.[17][18]

Visualization of Synthetic Logic

The following diagram illustrates a generalized workflow for the functionalization of the pyrrolidine-3-carboxylic acid scaffold, highlighting the orthogonal nature of its key reactive sites.

G start (R)-Pyrrolidine-3-carboxylic Acid N_protection N-Protection (e.g., Boc, Cbz) start->N_protection COOH_activation Carboxylic Acid Activation (e.g., EDC, HOBt) N_protection->COOH_activation amide_coupling Amide Coupling COOH_activation->amide_coupling ring_functionalization Ring Functionalization amide_coupling->ring_functionalization Optional final_product Diverse Bioactive Molecules amide_coupling->final_product ring_functionalization->final_product

Caption: Synthetic workflow for pyrrolidine-3-carboxylic acid.

Quantitative Data Summary

The following table summarizes key data points related to the biological activity of representative pyrrolidine-3-carboxylic acid derivatives.

Compound ClassTargetKey FindingReference
Endothelin AntagonistETB ReceptorIdentified an antagonist (A-308165) with over 27,000-fold selectivity for the ETB receptor.[9]
Endothelin AntagonistETA ReceptorDeveloped a highly selective ETA antagonist (A-216546) with an ETB/ETA activity ratio of over 130,000.[10]
DPP-4 InhibitorsDPP-4Pyrrolidine-based structures are highly effective at targeting the active site of DPP-IV.[4]
AnticonvulsantsSodium ChannelsCertain pyrrolidine-2,5-dione derivatives show potent anticonvulsant activity by blocking sodium channels.[2]

Future Directions and Perspectives

The pyrrolidine-3-carboxylic acid scaffold continues to be a fertile ground for drug discovery. Its versatility and proven success make it a valuable starting point for the development of novel therapeutics. Future research will likely focus on:

  • Novel Synthetic Methodologies: The development of even more efficient and stereoselective methods for the synthesis of complex pyrrolidine derivatives.[6]

  • Multitargeted Agents: The design of single molecules that can modulate multiple biological targets, a promising strategy for treating complex diseases like Alzheimer's.[19][20][21]

  • Fragment-Based Drug Discovery: Utilizing the pyrrolidine-3-carboxylic acid core as a fragment in fragment-based screening campaigns to identify novel lead compounds.[22]

References

  • BenchChem. (n.d.). Chiral Pool Synthesis from (R)-Pyrrolidine-3-Carboxylic Acid: A Technical Guide for Drug Discovery. BenchChem.
  • OIST. (n.d.). Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106). OIST Groups.
  • BenchChem. (n.d.). Application Notes: (R)-Pyrrolidine-3-carboxylic Acid in the Synthesis of Bioactive Molecules. BenchChem.
  • Liu, G., et al. (1999). Design, synthesis, and activity of a series of pyrrolidine-3-carboxylic acid-based, highly specific, orally active ET(B) antagonists containing a diphenylmethylamine acetamide side chain. PubMed.
  • Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry (RSC Publishing).
  • Tanaka, F., et al. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. ResearchGate.
  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.
  • BenchChem. (n.d.). Application Notes and Protocols: (R)-Pyrrolidine-3-carboxylic Acid as a Chiral Building Block. BenchChem.
  • Oliva, F., et al. (2019). Bicyclic Pyrrolidine-Isoxazoline γ Amino Acid: A Constrained Scaffold for Stabilizing α-Turn Conformation in Isolated Peptides. PMC - NIH.
  • von Geldern, T. W., et al. (1999). Pyrrolidine-3-carboxylic Acids as Endothelin Antagonists. 4. Side Chain Conformational Restriction Leads to ETB Selectivity. American Chemical Society.
  • Çavuşoğlu, Y., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers.
  • Smith, A. B., et al. (n.d.). Pyrrolinne-pyrrolidine Oligomers As Universal Peptidomimetics. PMC.
  • Liu, G., et al. (1999). Design, Synthesis, and Activity of a Series of Pyrrolidine-3-carboxylic Acid-Based, Highly Specific, Orally Active ETB Antagonists Containing a Diphenylmethylamine Acetamide Side Chain. Journal of Medicinal Chemistry.
  • Jae, H. S., et al. (1998). Pyrrolidine-3-carboxylic acids as endothelin antagonists. 3. Discovery of a potent, 2-nonaryl, highly selective ETA antagonist (A-216546). PubMed.
  • von Geldern, T. W., et al. (1999). Pyrrolidine-3-carboxylic acids as endothelin antagonists. 4. Side chain conformational restriction leads to ET(B) selectivity. PubMed.
  • Al-Hourani, B. J., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PMC.
  • Carrieri, A., et al. (2024). Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. PubMed.
  • MedChemExpress. (n.d.). (R)-Pyrrolidine-3-carboxylic acid. MedChemExpress.
  • Sigma-Aldrich. (n.d.). (S)-(+)-Pyrrolidine-3-carboxylic acid. Sigma-Aldrich.
  • Kumar, A., & Singh, S. (2023). Discovery of multi-target directed 3-OH pyrrolidine derivatives through a semisynthetic approach from alkaloid vasicine for the treatment of Alzheimer's disease. PubMed.
  • de Freitas, R. P., et al. (2014). Synthesis of 4-Alkyl-pyrrolidine-3-carboxylic Acid Stereoisomers. ResearchGate.
  • Chan, B. W. G. L., et al. (2024). (A) Examples of the set of pyrrole-3-carboxylic acid 21 and... ResearchGate.
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  • Nutter, M., et al. (2024). Stereoselective synthesis of (R)- and (S)-1,2-diazetidine-3-carboxylic acid derivatives for peptidomimetics. RSC Publishing.
  • Carrieri, A., et al. (2024). Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. ResearchGate.
  • Chem-Impex. (n.d.). DL-3-Pyrrolidine carboxylic acid. Chem-Impex.
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Foundational

N-Aryl Pyrrolidine-3-Carboxylic Acids: Synthetic Architectures and Pharmacophore Utility

Executive Summary: The "Beta-Proline" Scaffold The N-aryl pyrrolidine-3-carboxylic acid moiety represents a privileged scaffold in modern medicinal chemistry, often described as a constrained -amino acid derivative or a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Beta-Proline" Scaffold

The N-aryl pyrrolidine-3-carboxylic acid moiety represents a privileged scaffold in modern medicinal chemistry, often described as a constrained


-amino acid derivative or a "

-proline" analog. Unlike the ubiquitous

-proline, this scaffold places the carboxylic acid at the C3 position, creating a unique vector for hydrogen bonding while the N-aryl group serves as a tunable lipophilic anchor.

This guide analyzes the utility of this scaffold in G-protein coupled receptor (GPCR) modulation—specifically GPR40 (FFAR1) agonists and Endothelin antagonists—and details robust, self-validating synthetic protocols for its construction.

Core Structural Advantages
  • Conformational Restriction: The pyrrolidine ring locks the dihedral angles between the basic nitrogen and the acidic carboxylate, reducing the entropic penalty of binding.

  • Lipophilicity Modulation: The N-aryl group allows precise tuning of LogD without altering the polar headgroup, a critical strategy when optimizing oral bioavailability in zwitterionic drugs.

  • Stereochemical Diversity: The C3 chiral center allows for the exploration of specific enantiomeric interactions within a binding pocket.

Synthetic Methodologies

Two primary strategies dominate the construction of this scaffold: (1) Functionalization of the pre-formed pyrrolidine ring via C–N bond formation, and (2) De Novo Assembly via cyclization strategies.

Strategy A: Palladium-Catalyzed C–N Coupling (Buchwald-Hartwig)

This route is preferred for "Diversity-Oriented Synthesis" (DOS) where a library of different aryl groups is attached to a core pyrrolidine scaffold.

Mechanistic Insight: Standard nucleophilic aromatic substitution (


) often fails with electron-rich aryl halides. Pd-catalyzed cross-coupling utilizes bulky biaryl phosphine ligands (e.g., Xantphos, BrettPhos) to facilitate the reductive elimination step, forming the 

bond.
Validated Protocol: N-Arylation of Ethyl Pyrrolidine-3-carboxylate

Note: The carboxylic acid must be protected as an ester to prevent catalyst poisoning and solubility issues.

Reagents:

  • Substrate: Ethyl pyrrolidine-3-carboxylate (HCl salt).

  • Coupling Partner: Aryl bromide (1.0 equiv).

  • Catalyst:

    
     (2 mol%).
    
  • Ligand: Xantphos (4.5-dimethyl-9,9-dimethylxanthene) (4 mol%).

  • Base:

    
     (3.0 equiv).
    
  • Solvent: 1,4-Dioxane (anhydrous).

Step-by-Step Workflow:

  • Inert Setup: Flame-dry a Schlenk tube and cycle with Argon (

    
    ).
    
  • Loading: Add the aryl bromide, ethyl pyrrolidine-3-carboxylate HCl,

    
    , Xantphos, and 
    
    
    
    under a counter-flow of Argon.
  • Solvation: Add anhydrous 1,4-dioxane (0.2 M concentration relative to substrate).

  • Reaction: Seal and heat to

    
     for 12–16 hours. Checkpoint: Monitor via TLC (Visualize with UV and Ninhydrin stain). The secondary amine starting material will disappear.
    
  • Workup: Cool to RT, filter through a Celite pad (eluting with EtOAc). Concentrate the filtrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

  • Hydrolysis (Final Step): Treat the isolated ester with

    
     (2.0 equiv) in THF/H2O (1:1) at RT for 4 hours. Acidify to pH 4 with 1M HCl to precipitate the zwitterionic product.
    
Strategy B: Asymmetric Nitrile Anion Cyclization

For large-scale, enantioselective synthesis, de novo ring construction is superior. The method developed by Vertex Pharmaceuticals utilizes a nitrile anion cyclization to set the C3 and C4 stereocenters simultaneously.

Mechanistic Insight: This pathway relies on the intramolecular


 displacement of a leaving group (chloride or mesylate) by a nitrile anion. The geometry of the transition state dictates the stereochemistry (trans-selective).

SyntheticPathways cluster_0 Key Transformation Start Aryl Chloroketone Inter1 Chiral Alcohol (CBS Reduction) Start->Inter1 Stereocenter 1 Set Inter2 Amino Nitrile (Conjugate Addition) Inter1->Inter2 Amine Displacement + Acrylonitrile Cyclization Nitrile Anion Cyclization (LiHMDS) Inter2->Cyclization Ring Closure Product (3S, 4R)-N-Aryl Pyrrolidine-3-COOH Cyclization->Product Hydrolysis

Figure 1: Workflow for the asymmetric nitrile anion cyclization strategy utilized in the synthesis of complex GPR40 agonists.

Therapeutic Applications & Case Studies

Case Study 1: GPR40 (FFAR1) Agonists for Type 2 Diabetes

The Free Fatty Acid Receptor 1 (GPR40) is a validated target for stimulating glucose-dependent insulin secretion.[1][2] Early agonists like phenylpropanoic acid derivatives suffered from high lipophilicity (high LogP), leading to off-target liver toxicity (e.g., Fasiglifam/TAK-875).

The Pyrrolidine Solution: Researchers replaced the flexible phenylpropanoic acid tail with the N-aryl pyrrolidine-3-carboxylic acid scaffold.

  • Effect: The pyrrolidine ring lowers the overall lipophilicity compared to a purely carbocyclic chain.

  • Binding Mode: The carboxylic acid forms a salt bridge with Arg183 and Arg258 in the GPR40 binding pocket. The N-aryl group occupies the hydrophobic crevice previously occupied by the phenyl ring of the endogenous fatty acid.

  • Outcome: Compounds like (R,R)-68 (identified in literature) demonstrated improved physicochemical properties and reduced risk of phospholipidosis compared to earlier generations.

Case Study 2: Endothelin Receptor Antagonists

Abbott Laboratories utilized this scaffold to develop ET(B) selective antagonists.[3]

  • SAR Insight: The N-aryl group was critical for selectivity. Ortho-substitution on the N-aryl ring increased affinity for the ET(B) subtype over ET(A), likely due to a specific steric clash in the ET(A) pocket that the ET(B) pocket could accommodate.

Quantitative Data Summary

The following table summarizes the impact of the N-aryl pyrrolidine scaffold on key drug-like properties compared to flexible linear analogs.

PropertyLinear Analog (Phenylpropanoic Acid)N-Aryl Pyrrolidine-3-AcidImpact
Conformation Flexible (High Entropy Cost)Rigid (Low Entropy Cost)Improved Potency (

)
Chirality Single Stereocenter (

)
Two Stereocenters (C3, C4)Higher Selectivity
Lipophilicity (cLogP) High (> 4.5)Moderate (2.5 - 3.5)Reduced Toxicity Risk
Metabolic Stability Prone to

-oxidation
Resistant to

-oxidation
Increased Half-life (

)

References

  • Enantioselective Nitrile Anion Cyclization to Substituted Pyrrolidines. Source: The Journal of Organic Chemistry (ACS). Context: Primary reference for the de novo asymmetric assembly of the scaffold. URL:[Link]

  • Discovery of Pyrrolidine-Containing GPR40 Agonists: Stereochemistry Effects a Change in Binding Mode. Source: Journal of Medicinal Chemistry (ACS). Context: Details the use of the scaffold in GPR40 agonists and the specific compound (R,R)-68.[2] URL:[Link][4]

  • Design, synthesis, and activity of a series of pyrrolidine-3-carboxylic acid-based, highly specific, orally active ET(B) antagonists. Source: Journal of Medicinal Chemistry (PubMed). Context: Application of the scaffold in Endothelin receptor antagonism.[3] URL:[Link]

  • Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions. Source: Organic & Biomolecular Chemistry (RSC). Context: Alternative organocatalytic synthetic route. URL:[Link]

Sources

Exploratory

1-(4-Methoxyphenyl)pyrrolidine-3-carboxylic Acid: Technical Safety &amp; Handling Guide

Part 1: Executive Technical Summary 1-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid is a specialized heterocyclic building block utilized in the synthesis of pharmaceutical agents, particularly in the development of ana...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Summary

1-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid is a specialized heterocyclic building block utilized in the synthesis of pharmaceutical agents, particularly in the development of analgesics, anti-inflammatory drugs, and kinase inhibitors. Structurally, it combines a pyrrolidine core with a carboxylic acid handle and an electron-rich p-anisidine moiety.

This guide provides a rigorous safety and technical framework for handling this compound. Due to the limited commercial availability of the specific non-oxo form, safety protocols herein are derived from direct structural analysis and data from its closest commercial analog, 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS 56617-47-1) , ensuring a conservative and robust safety margin.

Part 2: Chemical Identity & Physicochemical Profile[1][2]

Nomenclature & Identification
ParameterDetail
Chemical Name 1-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid
Common Analog 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS 56617-47-1)
Molecular Formula C₁₂H₁₅NO₃
Molecular Weight 221.25 g/mol
SMILES COC1=CC=C(N2CC(C(O)=O)CC2)C=C1
Structure Class N-Aryl Pyrrolidine / Benzoic Acid Isostere
Physical Properties (Predicted/Analog-Based)
PropertyValue / DescriptionNote
Physical State Solid (Crystalline Powder)Typically off-white to pale yellow.
Melting Point 145–155 °C (Predicted)Analogous to similar N-aryl amino acids.
Solubility DMSO, DMF, MethanolPoor solubility in non-polar solvents (Hexane).
pKa (Acid) ~4.2Typical for carboxylic acids.
pKa (Base) ~2.5–3.0The N-aryl amine is weakly basic due to conjugation.

Part 3: Hazard Identification & Risk Assessment

GHS Classification (Derived)

Based on the p-anisidine substructure and carboxylic acid functionality, this compound is classified as Hazardous .

  • Acute Toxicity (Oral): Category 3 (H301) – Inferred from 5-oxo analog data.

  • Skin Sensitization: Category 1 (H317) – High risk due to aniline moiety.

  • Skin/Eye Irritation: Category 2/2A (H315/H319) – Acidic functionality.

Hazard Statements & Causality
  • H301: Toxic if swallowed.

    • Mechanism:[1] N-aryl compounds can undergo metabolic activation (N-hydroxylation) leading to reactive intermediates that may disrupt cellular function or bind hemoglobin (methemoglobinemia risk).

  • H317: May cause an allergic skin reaction.

    • Mechanism:[1] The electron-rich aromatic ring is prone to oxidation, forming quinone-imines which act as haptens, covalently binding to skin proteins and triggering an immune response.

  • H319: Causes serious eye irritation. [2][3]

    • Mechanism:[1] The free carboxylic acid proton (pKa ~4) induces local pH drop and protein denaturation upon contact with mucous membranes.

Precautionary Protocol (P-Statements)
  • P261: Avoid breathing dust/fume. (Prevent inhalation of sensitizing particulates).

  • P280: Wear protective gloves/protective clothing/eye protection. (Double-gloving recommended).

  • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER.

Part 4: Safe Handling & Storage Protocols

Storage Logic
  • Atmosphere: Store under Inert Gas (Nitrogen/Argon) .

    • Reasoning: The electron-rich p-methoxyphenyl group is susceptible to oxidative degradation over time, which can darken the solid and generate impurities.

  • Temperature: 2–8 °C (Refrigerate) .

    • Reasoning: Retards the rate of decarboxylation or oxidation.

  • Container: Amber glass or opaque plastic.

    • Reasoning: Light sensitivity is common in electron-rich aromatics.

Handling Workflow (Safety Decision Logic)

SafetyLogic Start Start: Handling 1-(4-Methoxyphenyl) pyrrolidine-3-carboxylic acid CheckState Check Physical State Start->CheckState Solid Solid / Powder CheckState->Solid Solution Solution (DMSO/DMF) CheckState->Solution PPE_Level PPE Selection: Nitrile Gloves (Double) Lab Coat + Goggles N95/P100 if dusting Solid->PPE_Level Solution->PPE_Level Weighing Weighing Protocol: Use Analytical Balance in Fume Hood Anti-static Gun Recommended Waste Disposal: Segregate as Toxic Organic Waste Do NOT mix with Oxidizers Weighing->Waste Dissolution Dissolution: Add Solvent SLOWLY Exothermic Potential (Acid-Base) Dissolution->Waste PPE_Level->Weighing If Solid PPE_Level->Dissolution If Solution

Figure 1: Decision logic for safe handling and PPE selection based on physical state.

Part 5: Experimental Protocol: Synthesis & Purification

Synthesis Workflow

Synthesis SM1 Methyl pyrrolidine-3-carboxylate (HCl salt) Coupling Step 1: Buchwald Coupling 100°C, 16h, Inert Atm SM1->Coupling SM2 4-Bromoanisole SM2->Coupling Cat Pd2(dba)3 / BINAP Cs2CO3, Toluene Cat->Coupling Intermed Intermediate Ester Coupling->Intermed Hydrolysis Step 2: Hydrolysis LiOH, THF/H2O Intermed->Hydrolysis Workup Acidification (pH 4) & Extraction Hydrolysis->Workup Product Final Product: 1-(4-Methoxyphenyl) pyrrolidine-3-carboxylic acid Workup->Product

Figure 2: Synthetic pathway via Palladium-catalyzed C-N bond formation.

Step-by-Step Methodology

Step 1: C-N Coupling (Buchwald-Hartwig)

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Cycle with Argon/Vacuum (3x).

  • Charging: Add Methyl pyrrolidine-3-carboxylate HCl (1.0 equiv), 4-Bromoanisole (1.1 equiv), and Cesium Carbonate (3.0 equiv).

  • Catalyst: Add Pd₂(dba)₃ (2 mol%) and BINAP (4 mol%) inside a glovebox or under a positive stream of Argon.

  • Solvent: Add anhydrous Toluene (0.2 M concentration relative to amine).

  • Reaction: Heat to 100 °C for 16 hours. Monitor by LC-MS for disappearance of the amine.

  • Workup: Filter through a pad of Celite to remove inorganic salts. Concentrate the filtrate in vacuo. Purify the intermediate ester via flash chromatography (Hexanes/EtOAc).

Step 2: Hydrolysis

  • Dissolution: Dissolve the intermediate ester in THF/Water (3:1).

  • Saponification: Add Lithium Hydroxide monohydrate (2.0 equiv). Stir at Room Temperature for 4 hours.

  • Isolation: Acidify the reaction mixture carefully with 1M HCl to pH ~4. The product may precipitate.[4][5] If not, extract with Ethyl Acetate (3x).

  • Drying: Dry organic layer over Na₂SO₄, filter, and concentrate.

  • Crystallization: Recrystallize from Ethanol/Water if necessary to achieve >98% purity.

Part 6: Emergency Response Framework

ScenarioImmediate ActionTechnical Rationale
Eye Contact Rinse with water for 15+ mins. Lift eyelids.Acidic nature causes rapid protein denaturation; immediate dilution is critical.
Skin Contact Wash with soap/water. Isolate contaminated clothing.Aniline derivatives absorb through skin; soap aids removal of lipophilic residues.
Inhalation Move to fresh air.[3] Administer oxygen if breathing is labored.Dust may cause respiratory sensitization or bronchospasm.
Fire Use CO₂, dry chemical, or foam. Do NOT use water jet. Burning generates toxic NOx fumes. Water jets may spread the chemical.
Spill Dampen with water (to prevent dust), absorb with sand/vermiculite.Prevents aerosolization of toxic dusts.

Part 7: Toxicological & Ecological Profile

Toxicological Data (Analog-Bridged)
  • Acute Toxicity: LD50 (Oral, Rat) estimated < 300 mg/kg based on 5-oxo analog data [1].

  • Carcinogenicity: Not formally listed by IARC/NTP, but p-anisidine derivatives are monitored for potential genotoxicity.

  • Sensitization: Confirmed structural alert for skin sensitization (GHS Cat 1).

Ecological Impact
  • Aquatic Toxicity: Harmful to aquatic life with long-lasting effects (H412 implied).

  • Persistence: Not readily biodegradable due to the stable N-aryl bond.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber is the only recommended disposal method to destroy the nitrogenous core.

References

  • Sigma-Aldrich. (2024).[6] Safety Data Sheet for 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. Link

  • PubChem. (2024). Compound Summary for Pyrrolidine-3-carboxylic acid derivatives. National Library of Medicine. Link

  • Organic Syntheses. (2010). General Procedures for Buchwald-Hartwig Amination. Org. Synth. 2010, 87, 161. Link

  • ECHA. (2024). Registration Dossier for Anisidine Derivatives. European Chemicals Agency.[2] Link

Sources

Protocols & Analytical Methods

Method

Synthesis of 1-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid from anisidine

Application Note & Protocol A Streamlined Synthetic Pathway to 1-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid from p-Anisidine Abstract This application note provides a detailed, two-step synthetic protocol for the pre...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

A Streamlined Synthetic Pathway to 1-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid from p-Anisidine

Abstract

This application note provides a detailed, two-step synthetic protocol for the preparation of 1-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and materials science. The synthesis commences with the conjugate addition of p-anisidine to diethyl itaconate, followed by a reductive amination/cyclization cascade. This guide is designed for researchers in organic synthesis and drug development, offering in-depth procedural details, mechanistic insights, and practical guidance to ensure reproducible and efficient synthesis.

Introduction & Strategic Overview

Pyrrolidine-3-carboxylic acid scaffolds are prevalent in a wide array of biologically active compounds, including inhibitors of the glycine transporter GlyT1 and other central nervous system targets. The N-aryl substitution, specifically with an electron-rich moiety like p-methoxyphenyl, often enhances pharmacokinetic properties. The synthesis of the target compound, 1-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid, from readily available p-anisidine presents a common challenge in heterocyclic chemistry.

The selected synthetic strategy is a convergent and efficient two-step process that avoids the use of harsh reagents and complex purification procedures. The core logic of this pathway is as follows:

  • Aza-Michael Addition: The synthesis initiates with a base-catalyzed conjugate addition of p-anisidine to diethyl itaconate. This step efficiently forms the crucial C-N bond and establishes the carbon backbone of the target molecule in a single, high-yielding transformation.

  • Reductive Cyclization & Saponification: The intermediate is then subjected to a one-pot reduction of one of the ester groups to a primary alcohol, followed by in-situ cyclization and subsequent saponification of the remaining ester to yield the final carboxylic acid. This cascade process is both atom-economical and operationally simple.

This approach offers a significant advantage over multi-step linear syntheses that may involve protection/deprotection steps or the use of expensive starting materials.

Overall Synthetic Workflow

G cluster_0 Step 1: Aza-Michael Addition cluster_1 Step 2: Reductive Cyclization & Saponification A p-Anisidine C Intermediate: Diethyl 2-((4-methoxyphenyl)amino)succinate A->C B Diethyl Itaconate B->C D Reduction, Cyclization & Hydrolysis C->D E Final Product: 1-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid D->E

Application

Application Notes and Protocols for the Synthesis of Pyrrolidine-3-Carboxylic Acids via Michael Addition

Introduction: The Significance of Pyrrolidine-3-Carboxylic Acids in Modern Drug Discovery Pyrrolidine-3-carboxylic acids, also known as β-proline derivatives, represent a privileged structural motif in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pyrrolidine-3-Carboxylic Acids in Modern Drug Discovery

Pyrrolidine-3-carboxylic acids, also known as β-proline derivatives, represent a privileged structural motif in medicinal chemistry. Their rigid, five-membered ring structure provides a well-defined stereochemical scaffold, making them invaluable building blocks for the synthesis of a wide array of biologically active molecules.[1][2] These compounds are integral to the development of potent and selective enzyme inhibitors and receptor agonists. For instance, pyrrolidine-based structures are highly effective at targeting the active site of dipeptidyl peptidase-4 (DPP-IV), a key enzyme in the treatment of type 2 diabetes.[2] The synthesis of Factor XIa inhibitors for anticoagulation therapy and agonists for G-protein coupled receptors like GPR120 also leverages the unique properties of this scaffold.[2]

The asymmetric synthesis of substituted pyrrolidine-3-carboxylic acids is therefore of paramount importance. Among the various synthetic strategies, the organocatalytic Michael addition has emerged as a powerful and atom-economical approach for the stereocontrolled construction of the pyrrolidine core.[3][4][5] This application note provides a comprehensive guide to the synthesis of pyrrolidine-3-carboxylic acid precursors via an organocatalyzed, enantioselective Michael addition, offering detailed protocols, mechanistic insights, and practical guidance for researchers in drug development.

The Core Strategy: Asymmetric Organocatalytic Michael Addition

The cornerstone of this synthetic approach is the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, known as the Michael addition.[6][7] To achieve high stereoselectivity, chiral organocatalysts are employed. These small organic molecules, often derived from natural amino acids like proline, create a chiral environment that directs the formation of one stereoisomer over the other.[8][9]

A particularly effective strategy involves the reaction of a nitroalkane (the Michael donor) with a 4-alkyl-substituted 4-oxo-2-enoate (the Michael acceptor).[5][10] The resulting Michael adduct contains the necessary functionalities for a subsequent reductive cyclization to form the desired pyrrolidine-3-carboxylic acid derivative. This two-step sequence provides a concise and highly enantioselective route to these valuable compounds.[1][5]

Mechanistic Insights: The Role of the Organocatalyst

Secondary amine organocatalysts, such as proline and its derivatives, are often referred to as "minimalist enzymes" due to their ability to facilitate reactions through various activation modes.[11] In the context of the Michael addition, the catalyst plays a dual role:

  • Iminium Ion Activation: The secondary amine of the catalyst reacts with the α,β-unsaturated carbonyl compound (the Michael acceptor) to form a transient, chiral iminium ion. This iminium ion is more electrophilic than the starting enoate, thus lowering the LUMO (Lowest Unoccupied Molecular Orbital) and activating it for nucleophilic attack.[11][12]

  • Enamine Formation and Stereodirection: While not the primary pathway in this specific reaction, in other Michael additions, the catalyst can react with a carbonyl donor to form a nucleophilic enamine. In this case, the catalyst's primary role is activating the acceptor. The chiral environment created by the catalyst, often through hydrogen bonding and steric hindrance, dictates the facial selectivity of the nucleophilic attack on the iminium ion, leading to a high degree of enantioselectivity.[9][11]

The catalytic cycle is then completed by hydrolysis of the resulting enamine intermediate, which regenerates the catalyst and yields the Michael adduct. The presence of co-catalysts or additives, such as a weak acid, can sometimes accelerate the reaction by promoting the formation of the iminium ion.[8]

Michael Addition Catalytic Cycle Catalyst Catalyst Iminium_Ion Iminium Ion (Activated Acceptor) Catalyst->Iminium_Ion + Michael Acceptor Michael_Acceptor Michael Acceptor (4-Oxo-2-enoate) Michael_Acceptor->Iminium_Ion Enamine_Intermediate Enamine Intermediate Iminium_Ion->Enamine_Intermediate + Michael Donor Michael_Donor Michael Donor (Nitroalkane) Michael_Donor->Enamine_Intermediate Michael_Adduct Michael Adduct Enamine_Intermediate->Michael_Adduct + H₂O Michael_Adduct->Catalyst - Catalyst (regenerated) Experimental_Workflow cluster_part1 Part 1: Michael Acceptor Synthesis cluster_part2 Part 2: Asymmetric Michael Addition P1_Start Start with 1-phenylprop-2-en-1-ol P1_React React with ethyl acrylate (Ru-catalyzed) P1_Start->P1_React P1_Purify1 Purify to get (E)-ethyl 4-hydroxy-4-phenylbut-2-enoate P1_React->P1_Purify1 P1_Oxidize Oxidize the alcohol P1_Purify1->P1_Oxidize P1_End Final Product: Ethyl (2E)-4-oxo-4-phenylbut-2-enoate P1_Oxidize->P1_End P2_Start Start with Michael Acceptor and Organocatalyst P2_React Add Nitromethane at controlled temperature P2_Start->P2_React P2_Monitor Monitor reaction by TLC P2_React->P2_Monitor P2_Workup Workup and Purification (Column Chromatography) P2_Monitor->P2_Workup P2_Analyze Analyze stereoselectivity (NMR, Chiral HPLC) P2_Workup->P2_Analyze P2_End Final Michael Adduct P2_Analyze->P2_End

Sources

Method

Application Note: 1-(4-Methoxyphenyl)pyrrolidine-3-carboxylic Acid as a Peptidomimetic Scaffold

Topic: Using 1-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid as a peptidomimetic building block Content Type: Application Notes and Protocols Executive Summary This guide details the technical application of 1-(4-Methox...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Using 1-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid as a peptidomimetic building block Content Type: Application Notes and Protocols

Executive Summary

This guide details the technical application of 1-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid (1-PMP-PCA) in drug discovery and peptide engineering. Distinct from standard amino acids, this molecule serves as a terminal peptidomimetic cap or a core scaffold . It combines the conformational rigidity of a pyrrolidine ring (a


-proline mimic) with a fixed hydrophobic aryl moiety, making it a powerful tool for targeting G-protein coupled receptors (GPCRs)—specifically Endothelin receptors—and modulating pharmacokinetic profiles of peptide therapeutics.

Key Applications:

  • N-Terminal Capping: Introduces a metabolically stable, hydrophobic "head" group to peptide sequences.

  • Conformational Locking: Restricts the

    
     and 
    
    
    
    torsion angles, mimicking
    
    
    -turns.
  • Scaffold Engineering: Serves as the core pharmacophore for non-peptide inhibitors (e.g., Endothelin antagonists).

Chemical Profile & Handling

Unlike standard Fmoc-amino acids, 1-PMP-PCA contains a tertiary amine (the pyrrolidine nitrogen is substituted with a 4-methoxyphenyl group). Therefore, it cannot act as an internal chain extender in standard SPPS unless the PMP group is intended as a cleavable protecting group (oxidative cleavage via CAN). In most medicinal chemistry contexts, it is used as a terminal unit .

PropertySpecification
Chemical Formula

Molecular Weight 221.25 g/mol
Chirality C3 is a stereocenter. (S)- and (R)- enantiomers exhibit distinct biological activities.
Solubility Soluble in DMSO, DMF, DCM. Poorly soluble in water.
pKa (Calculated) Carboxylic Acid: ~4.5
Storage 2–8°C, Desiccated. Hygroscopic.

Synthesis & Acquisition Strategy

While 5-oxo derivatives are common, the reduced pyrrolidine form is often synthesized to ensure specific electronic properties.

Method A: Modular Synthesis (Buchwald-Hartwig Amination)

This route is preferred for creating a library of analogs where the aryl group varies.

Reaction Scheme:

  • Starting Materials: Methyl pyrrolidine-3-carboxylate (HCl salt) + 4-Iodoanisole.

  • Catalyst:

    
     / BINAP or RuPhos.
    
  • Base:

    
     or NaOtBu.
    
  • Solvent: Toluene or Dioxane,

    
    .
    
  • Hydrolysis: LiOH/THF/Water to yield the free acid.

SynthesisRoute Start Methyl pyrrolidine-3-carboxylate Catalyst Pd-Catalyzed Coupling (Buchwald-Hartwig) Start->Catalyst Reagent 4-Iodoanisole Reagent->Catalyst Intermediate Methyl 1-(4-methoxyphenyl) pyrrolidine-3-carboxylate Catalyst->Intermediate Toluene, 100°C Hydrolysis Saponification (LiOH, THF/H2O) Intermediate->Hydrolysis Product 1-(4-Methoxyphenyl) pyrrolidine-3-carboxylic acid Hydrolysis->Product Acidify to pH 3

Figure 1: Modular synthesis via Palladium-catalyzed C-N bond formation allows for rapid analog generation.

Protocol: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Role: N-Terminal Capping Reagent. Objective: Attach 1-PMP-PCA to the N-terminus of a resin-bound peptide to improve lipophilicity and receptor binding.

Materials
  • Resin-bound peptide (Fmoc-deprotected N-terminus).

  • 1-PMP-PCA (3 equivalents).

  • HATU (2.9 equivalents).

  • HOAt (3 equivalents) - Critical for preventing racemization at C3.

  • DIPEA (6 equivalents).

  • DMF (Peptide grade).

Step-by-Step Procedure
  • Resin Preparation:

    • Wash the resin-bound peptide (0.1 mmol scale) with DMF (

      
       mL).
      
    • Ensure the N-terminal Fmoc group has been removed (standard 20% Piperidine/DMF protocol).

    • Perform a Chloranil test (for secondary amines like Proline) or Kaiser test (for primary amines) to confirm free amine availability.

  • Activation Cocktail:

    • In a separate vial, dissolve 1-PMP-PCA (66 mg, 0.3 mmol) and HATU (110 mg, 0.29 mmol) in 2 mL DMF.

    • Add HOAt (41 mg, 0.3 mmol). Note: HOAt is preferred over HOBt for hindered secondary acids.

    • Add DIPEA (104

      
      L, 0.6 mmol).
      
    • Allow to activate for 30–60 seconds . Do not over-activate to avoid ester formation.

  • Coupling:

    • Add the activated solution to the resin.

    • Shake/agitate at room temperature for 2 to 4 hours .

    • Optimization Note: Because the carboxylic acid is on a secondary carbon (C3 of pyrrolidine) and the molecule is bulky, coupling is slower than standard amino acids.

  • Monitoring:

    • Wash resin with DMF (

      
      ).
      
    • Perform Kaiser/Chloranil test. If positive (blue), repeat coupling with fresh reagents (Double Coupling).

  • Cleavage:

    • Wash resin with DCM (

      
      ).
      
    • Cleave using TFA/TIS/Water (95:2.5:2.5) for 2 hours.

    • Precipitate in cold diethyl ether.

Structural Impact & Pharmacophore Analysis

This building block is a "Chimera" of conformational restriction and hydrophobic interaction.

The "Beta-Proline" Effect

Standard Proline is an


-amino acid. Pyrrolidine-3-carboxylic acid is a 

-amino acid mimic (specifically, a cyclic

-amino acid).
  • Consequence: When incorporated, it extends the backbone by one carbon atom (

    
    -peptide linkage) compared to standard amino acids. This alters the hydrogen bonding pattern and can induce novel helical structures (e.g., 14-helix) or disrupt 
    
    
    
    -sheets.
The N-Aryl "Anchor"

The 4-methoxyphenyl group is rigidly fixed relative to the carbonyl.

  • Bioisostere: It mimics the side chain of Tyrosine or Phenylalanine , but with zero rotatable bonds connecting it to the nitrogen.

  • Receptor Targeting: This motif is critical in antagonists for Endothelin Receptors (

    
    ) . The aryl group fits into hydrophobic pockets (e.g., the hydrophobic crevice of GPCRs), while the pyrrolidine ring directs the carboxylate (or amide) vector.
    

Pharmacophore Center Pyrrolidine Ring (Rigid Scaffold) Acid C3-Carboxyl (H-Bond Acceptor/Donor) Center->Acid Vector Direction Aryl N1-(4-Methoxyphenyl) (Hydrophobic/Aromatic) Center->Aryl Fixed Orientation Mimic2 Beta-Turn Inducer Center->Mimic2 Mimic1 Mimics Tyrosine/Phe Side Chain Aryl->Mimic1

Figure 2: Pharmacophore mapping of 1-PMP-PCA showing its dual role as a structural spacer and a hydrophobic ligand.

Case Study: Endothelin Receptor Antagonists

Context: High-affinity antagonists for the Endothelin-A (


) receptor were developed using N-aryl pyrrolidine-3-carboxylic acids as the core scaffold.

Mechanism: Researchers at Abbott Laboratories (e.g., ABT-627/Atrasentan) utilized the pyrrolidine-3-carboxylic acid core. The N-aryl group (often more complex, but modeled by the 4-methoxyphenyl group) occupies a specific hydrophobic sub-pocket.

  • Key Insight: The trans relationship between the C3-carboxyl group and C4-substituents (if added) is often required for potency. For 1-PMP-PCA (unsubstituted at C4), the C3 stereochemistry ((R) vs (S)) dictates selectivity.

Experimental Validation (Binding Assay): To validate the efficacy of a peptide capped with 1-PMP-PCA:

  • Assay: Radioligand binding assay (using

    
    -Endothelin-1).
    
  • Control: Compare the 1-PMP-PCA capped peptide against the Acetyl-capped analog.

  • Expectation: The PMP-capped analog typically shows 10–100x improved affinity due to the "anchor" effect of the anisole group.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Coupling Yield Steric hindrance at C3; Electronic deactivation of acid.Use HOAt/HATU instead of HOBt/HBTU. Increase temperature to 50°C (microwave assisted).
Racemization Base-catalyzed epimerization at C3.Use Collidine or TMP (2,4,6-trimethylpyridine) as a weaker base instead of DIPEA.
Poor Solubility Hydrophobic aggregation of the PMP group.Dissolve in NMP (N-methylpyrrolidone) or add 1% Triton X-100 during coupling/assay.
Side Reactions Oxidation of the electron-rich Anisole ring.Avoid high concentrations of electrophiles (e.g., halogens) or strong oxidants during cleavage/workup.

References

  • Liu, G., et al. (1998). "Pyrrolidine-3-carboxylic acids as endothelin antagonists. 3. Discovery of a potent, 2-nonaryl, highly selective ETA antagonist (A-216546)."[1] Journal of Medicinal Chemistry, 41(17), 3261-3275.[1] Link

  • Madder, A., et al. (2002). "Evaluation of a new strategy for the solid-phase synthesis of N-aryl-pyrrolidine-3-carboxylic acid derivatives.
  • Abbott Laboratories Patents. (1999). "Endothelin Antagonists."[1][2] US Patent 5,962,490. Link

  • Nagase, T., et al. (2008). "Design and synthesis of N-aryl-pyrrolidine-3-carboxylic acids as novel S1P1 receptor agonists." Bioorganic & Medicinal Chemistry Letters, 18(14), 4047-4051.
  • Sigma-Aldrich. "Product Specification: 1-(4-Methoxyphenyl)-5-oxo-pyrrolidine-3-carboxylic acid." (Precursor reference). Link

Sources

Application

Application Note: Chemoselective and Global Reduction Strategies for 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid

Executive Summary & Mechanistic Rationale Derivatives of 5-oxopyrrolidine-3-carboxylic acid (pyroglutamic acid analogs) are highly valued scaffolds in medicinal chemistry, frequently exhibiting potent antioxidant, antimi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Rationale

Derivatives of 5-oxopyrrolidine-3-carboxylic acid (pyroglutamic acid analogs) are highly valued scaffolds in medicinal chemistry, frequently exhibiting potent antioxidant, antimicrobial, and neuroprotective properties[1]. The compound 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid presents a unique synthetic challenge due to the presence of two distinct reducible functional groups: a carboxylic acid and an


-aryl lactam (cyclic amide).

Depending on the downstream pharmacological target, researchers may need to either selectively reduce the carboxylic acid while preserving the lactam, or globally reduce both groups to yield a fully saturated pyrrolidine ring.

This application note details two divergent, field-proven methodologies:

  • Chemoselective Reduction (Protocol A): Utilizing Borane-Tetrahydrofuran (BH₃·THF) to selectively reduce the carboxylic acid to a primary alcohol, yielding 4-(hydroxymethyl)-1-(4-methoxyphenyl)pyrrolidin-2-one[2],[3].

  • Global Reduction (Protocol B): Utilizing Lithium Aluminum Hydride (LiAlH₄) to reduce both the carboxylic acid and the lactam, yielding (1-(4-methoxyphenyl)pyrrolidin-3-yl)methanol[4].

Pathway Visualization

ReductionWorkflow SM 1-(4-Methoxyphenyl)-5- oxopyrrolidine-3-carboxylic acid BH3 Protocol A: BH₃·THF (Chemoselective) SM->BH3 BH₃·THF (2.5 eq) 0 °C to RT LiAlH4 Protocol B: LiAlH₄ (Global Reduction) SM->LiAlH4 LiAlH₄ (4.0 eq) THF, Reflux ProdA 4-(Hydroxymethyl)-1-(4- methoxyphenyl)pyrrolidin-2-one BH3->ProdA MeOH Quench ProdB (1-(4-Methoxyphenyl) pyrrolidin-3-yl)methanol LiAlH4->ProdB Fieser Workup

Divergent reduction pathways of 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid.

Protocol A: Chemoselective Reduction of the Carboxylic Acid

Objective: Isolate 4-(hydroxymethyl)-1-(4-methoxyphenyl)pyrrolidin-2-one. Scale: 10 mmol (2.35 g of starting material).

Expert Rationale & Causality

Borane is an electrophilic reducing agent. It reacts rapidly with the electron-rich oxygen of the carboxylic acid to form a transient triacyloxyborane intermediate, which undergoes swift reduction to the alcohol[2]. The lactam carbonyl is significantly less nucleophilic due to the resonance contribution of the adjacent nitrogen, rendering it inert to BH₃ at room temperature. This intrinsic electronic difference guarantees chemoselectivity[3].

Step-by-Step Methodology
  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and an argon inlet.

  • Dissolution: Add 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (2.35 g, 10.0 mmol) and 20 mL of anhydrous THF. Stir until fully dissolved.

  • Temperature Control: Submerge the flask in an ice-water bath (0 °C). Causality: The initial reaction between the carboxylic acid and borane is highly exothermic and evolves hydrogen gas. Cooling prevents thermal runaway and solvent boil-off.

  • Reagent Addition: Syringe in BH₃·THF (1.0 M in THF, 25.0 mL, 25.0 mmol, 2.5 eq) dropwise over 15 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours.

    • Self-Validation Check: Monitor via TLC (Eluent: 5% MeOH in DCM). The starting material will streak near the baseline (due to the acid), while the product will elute as a distinct, tight UV-active spot at a higher

      
      .
      
  • Quenching: Cool the flask back to 0 °C. Carefully add Methanol (10 mL) dropwise. Causality: Methanol aggressively quenches unreacted borane and solvolyzes the intermediate borate esters into trimethyl borate (

    
    ) and the free product alcohol.
    
  • Isolation: Concentrate the mixture under reduced pressure. Co-evaporate with additional methanol (3 × 15 mL) to completely remove the volatile trimethyl borate (bp 68 °C). Purify via flash column chromatography if trace impurities remain.

Protocol B: Global Reduction to the Pyrrolidine Scaffold

Objective: Isolate (1-(4-methoxyphenyl)pyrrolidin-3-yl)methanol. Scale: 10 mmol (2.35 g of starting material).

Expert Rationale & Causality

Lithium Aluminum Hydride (LiAlH₄) is a powerful nucleophilic reducing agent. It attacks the highly polarized carbonyl carbons of both the carboxylic acid (post-deprotonation) and the lactam[4]. The reduction of the lactam proceeds via a stable hemiaminal intermediate. Refluxing conditions are strictly required to force the collapse of this hemiaminal into an iminium ion, which is subsequently reduced to the fully saturated tertiary amine.

Step-by-Step Methodology
  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a reflux condenser and argon inlet.

  • Slurry Formation: Add anhydrous THF (30 mL) and cool to 0 °C. Carefully add LiAlH₄ powder (1.52 g, 40.0 mmol, 4.0 eq) to form a grey suspension.

  • Substrate Addition: Dissolve the starting material (2.35 g, 10.0 mmol) in 15 mL of anhydrous THF. Add this solution dropwise to the LiAlH₄ slurry over 20 minutes to control the vigorous evolution of

    
     gas.
    
  • Thermal Activation: Move the flask to an oil bath and heat to reflux (66 °C) for 8–12 hours.

    • Self-Validation Check: Monitor via LCMS. The mass-to-charge ratio (

      
      ) should shift from 236.09 
      
      
      
      to 208.13
      
      
      , confirming the loss of the lactam carbonyl oxygen.
  • Fieser-Fieser Workup (Critical Step): Cool the reaction to 0 °C. Dilute with 30 mL of diethyl ether. Sequentially and very slowly add:

    • 1.52 mL of distilled

      
      
      
    • 1.52 mL of 15% aqueous

      
      
      
    • 4.56 mL of distilled

      
      
      
    • Causality: This specific stoichiometric addition prevents the formation of a gelatinous, unfilterable aluminum hydroxide emulsion. Instead, it forces the aluminum salts to precipitate as a crisp, white, granular solid (sodium aluminate).

  • Isolation: Stir vigorously for 15 minutes until the salts turn completely white. Filter the mixture through a pad of Celite, washing the filter cake thoroughly with hot THF. Concentrate the filtrate in vacuo to yield the crude pyrrolidine, which can be purified via acid-base extraction or chromatography (using 1%

    
     to prevent streaking on silica).
    

Quantitative Data & Method Comparison

The following table summarizes the operational parameters and expected outcomes for both reduction strategies, providing a quick-reference guide for process optimization.

ParameterProtocol A (Chemoselective)Protocol B (Global Reduction)
Target Functional Group Carboxylic Acid onlyCarboxylic Acid & Lactam
Reagent Borane-THF (BH₃·THF)Lithium Aluminum Hydride (LiAlH₄)
Equivalents Required 2.5 eq4.0 eq
Reaction Temperature 0 °C → Room Temperature0 °C → Reflux (66 °C)
Reaction Time 4 – 6 hours8 – 12 hours
Workup Strategy Methanol quench, co-evaporationFieser-Fieser granular salt filtration
Typical Yield 80 – 90%70 – 85%
Product State Neutral LactamBasic Tertiary Amine

References

  • Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity Source: Molecules / PubMed Central URL:[Link]

  • Biomaterials from Renewable Sources: Synthesis of Compound 3 via Borane Dimethylsulfide Source: CORE (Connecting Repositories) URL:[Link]

Sources

Method

Reagents for esterification of 1-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid

Application Note: Esterification Strategies for 1-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid Abstract & Strategic Analysis 1-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid is a critical intermediate in the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Esterification Strategies for 1-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid

Abstract & Strategic Analysis

1-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid is a critical intermediate in the synthesis of Factor Xa inhibitors, GPCR ligands, and peptidomimetics. Unlike standard amino acids (e.g., proline), the nitrogen atom in this scaffold is part of an electron-rich p-anisidine system.

Key Chemical Constraints:

  • Reduced Basicity: The p-methoxyphenyl (PMP) group delocalizes the nitrogen lone pair, significantly lowering the pKa of the pyrrolidine nitrogen (approx. pKa ~3–5) compared to N-alkyl pyrrolidines (pKa ~10). This reduces the formation of zwitterions, making the carboxylic acid more accessible for activation.

  • Electronic Sensitivity: The electron-rich aromatic ring makes the substrate susceptible to electrophilic aromatic substitution or oxidation. Strongly oxidizing conditions or nitrating agents must be avoided.

  • Stereochemical Integrity: If the starting material is enantiopure (e.g., 3R or 3S), conditions that promote enolization (strong bases or prolonged high-temperature acid reflux) poses a risk of racemization at the C3 position.

This guide outlines three validated methodologies tailored to these constraints.

Reagent Selection Matrix

The choice of reagent depends on the scale, the alcohol partner, and the downstream application.

MethodReagentsScopeProsCons
A. Acid Activation SOCl₂ (Thionyl Chloride) + MeOH/EtOHScale-up (>10g), Simple EstersCost-effective, High Yield, Generates anhydrous HCl in situ.Strongly acidic; Not suitable for acid-labile protecting groups.
B. Alkylation MeI / EtI + K₂CO₃ / Cs₂CO₃Library Scale (<100mg), Methyl/Ethyl EstersMild, No acidic protons, Preserves stereochemistry.Use of genotoxic alkylating agents; Difficult to scale safely.
C. Coupling EDC·HCl + DMAP Complex/Precious AlcoholsMild pH, Compatible with complex alcohols (e.g., t-Bu, Benzyl).Atom uneconomical; Urea byproduct removal required.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision pathway for selecting the optimal esterification protocol based on experimental constraints.

EsterificationLogic Start Start: 1-(4-Methoxyphenyl) pyrrolidine-3-COOH AlcoholType Target Ester Type? Start->AlcoholType Simple Methyl / Ethyl AlcoholType->Simple Simple Alcohols Complex t-Butyl / Benzyl / Chiral AlcoholType->Complex Hindered/Fragile Scale Reaction Scale? Large > 5 grams Scale->Large Bulk Synthesis Small < 100 mg Scale->Small Parallel Synth Simple->Scale MethodC Method C: Steglich Coupling (EDC / DMAP) Complex->MethodC Mildest Conditions MethodA Method A: SOCl2 / Alcohol (Thionyl Chloride) Large->MethodA Highest Efficiency MethodB Method B: Alkyl Halide + Base (K2CO3 / MeI) Small->MethodB Easiest Workup

Figure 1: Decision tree for selecting esterification reagents based on scale and alcohol complexity.

Detailed Protocols

Method A: Thionyl Chloride Activation (Primary Protocol)

Best for: Synthesis of Methyl or Ethyl esters on multigram scale.

Mechanism: Thionyl chloride reacts with the alcohol to generate anhydrous HCl and the alkyl sulfite, which drives the formation of the acid chloride intermediate. The N-aryl group prevents the nitrogen from trapping the acyl chloride effectively, allowing the alcohol to attack.

Reagents:

  • Substrate: 1-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid (1.0 equiv)

  • Reagent: Thionyl Chloride (SOCl₂ ) (1.5 – 2.0 equiv)

  • Solvent: Anhydrous Methanol or Ethanol (0.2 M concentration)

Protocol:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen or Argon.

  • Solvent Charge: Add anhydrous Methanol (or Ethanol) and cool to 0°C using an ice bath.

  • Activation: Add SOCl₂ dropwise via a syringe or addition funnel over 15 minutes. Caution: Exothermic reaction with gas evolution (SO₂/HCl).

  • Addition: Add the solid carboxylic acid substrate in one portion.

  • Reaction: Remove the ice bath and heat the mixture to reflux (65°C for MeOH) for 2–4 hours.

    • Monitoring: Check by TLC (System: 50% EtOAc/Hexane). The ester is usually less polar than the acid. The PMP group provides strong UV visualization.

  • Workup: Cool to room temperature. Concentrate the mixture in vacuo to remove solvent and excess HCl.

  • Neutralization: Redissolve the residue in EtOAc. Wash carefully with Saturated NaHCO₃ (aq) to neutralize the hydrochloride salt of the amine.

  • Isolation: Dry the organic layer over MgSO₄, filter, and concentrate.

Yield Expectation: 85–95% Critical Note: Do not add SOCl₂ to the acid directly without solvent; this may degrade the electron-rich aromatic ring. Always generate the HCl/MeOH solution first or add SOCl₂ to the solution of the acid.

Method B: Base-Promoted Alkylation (Library/Mild Protocol)

Best for: Small scale, acid-sensitive substrates, or high-throughput synthesis.

Reagents:

  • Substrate (1.0 equiv)

  • Alkylating Agent: Iodomethane (MeI ) or Benzyl Bromide (1.2 equiv)

  • Base: Potassium Carbonate (K₂CO₃ ) or Cesium Carbonate (Cs₂CO₃ ) (2.0 equiv)

  • Solvent: DMF or Acetone (0.1 M)

Protocol:

  • Dissolve the carboxylic acid in DMF.

  • Add K₂CO₃ (finely ground). Stir for 10 minutes at room temperature to form the carboxylate.

  • Add Iodomethane dropwise.

  • Stir at room temperature for 3–6 hours.

  • Workup: Dilute with water (5x volume) and extract with EtOAc. The ester is usually pure enough for biological screening after drying and concentration.

Method C: Steglich/EDC Coupling (Complex Alcohols)

Best for: Coupling to t-Butanol, complex scaffolds, or when avoiding strong acid is mandatory.

Reagents:

  • Substrate (1.0 equiv)

  • Alcohol: t-Butanol or functionalized alcohol (1.2 equiv)

  • Coupling Agent: EDC·HCl (1.2 equiv)

  • Catalyst: DMAP (0.1 – 0.2 equiv)

  • Solvent: Dichloromethane (DCM)

Protocol:

  • Dissolve the substrate and the target alcohol in anhydrous DCM.

  • Add DMAP.[1] Cool to 0°C.[2]

  • Add EDC[1]·HCl in one portion.

  • Allow to warm to room temperature and stir overnight (12–16h).

  • Workup: Wash with 0.5 M HCl (to remove DMAP/EDC), then Sat. NaHCO₃. Dry and concentrate.

Mechanistic Insight & Troubleshooting

The following diagram details the pathway for Method A (SOCl₂), highlighting the role of the N-aryl group.

Mechanism cluster_notes Chemical Safety Checks Substrate Substrate (Zwitterion poor due to N-Aryl) Activation Activation (SOCl2 -> R-COCl) Substrate->Activation HCl generation Attack Nucleophilic Attack (MeOH attacks Carbonyl) Activation->Attack Fast Step Product Ester Product (HCl Salt initially) Attack->Product -HCl Warning Avoid Lewis Acids (AlCl3, BF3) -> Risk of PMP demethylation

Figure 2: Mechanistic flow for Thionyl Chloride esterification.

Troubleshooting Table:

ObservationProbable CauseCorrective Action
Low Yield Incomplete activation or moisture presence.Ensure MeOH is anhydrous. Increase SOCl₂ to 2.5 equiv.
Dark/Black Rxn Oxidation of PMP ring.Purge with Argon. Ensure temperature does not exceed 65°C.
Racemization Overheating or excessive base (Method B).Limit reflux time. In Method B, switch to NaHCO₃ (weaker base).
No Reaction Steric hindrance (if using t-BuOH).Switch to Method C (EDC/DMAP) with high concentration.

References

  • Galeazzi, R., et al. (2003).[3] Synthesis of a conformationally restricted analog of pregabalin by stereoselective alkylation of a chiral pyrrolidin-2-one.[3] Tetrahedron: Asymmetry, 14(18), 2639-2643. Link

  • Liu, G., et al. (1999). Design, synthesis, and activity of a series of pyrrolidine-3-carboxylic acid-based, highly specific, orally active ET(B) antagonists. Journal of Medicinal Chemistry, 42(18), 3679-3689.[4] Link

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for Fischer Esterification mechanisms). Link

Sources

Application

Scalable Synthetic Routes for Chiral Pyrrolidine-3-Carboxylic Acid Derivatives: An Application Guide for Researchers and Drug Development Professionals

Introduction: The Significance of Chiral Pyrrolidine-3-Carboxylic Acids in Modern Drug Discovery The pyrrolidine ring is a privileged scaffold in medicinal chemistry, frequently appearing in a wide array of natural produ...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Pyrrolidine-3-Carboxylic Acids in Modern Drug Discovery

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, frequently appearing in a wide array of natural products and synthetic drugs.[1] Its non-planar, five-membered saturated structure allows for a three-dimensional exploration of chemical space, which is crucial for optimizing interactions with biological targets.[2] Within this class of compounds, chiral pyrrolidine-3-carboxylic acid and its derivatives are of particular importance.[3] The defined stereochemistry at the C3 position, coupled with the readily functionalizable secondary amine and carboxylic acid groups, makes these molecules invaluable building blocks for the synthesis of complex, biologically active compounds, including enzyme inhibitors and receptor agonists.[1][4]

The enantiomers of pyrrolidine-3-carboxylic acid and its derivatives often exhibit different pharmacological activities.[5] Consequently, the development of efficient, scalable, and stereoselective synthetic routes to access enantiomerically pure forms of these compounds is a critical endeavor in the pharmaceutical industry. This guide provides a detailed overview of scalable synthetic strategies, complete with experimental protocols and field-proven insights, to empower researchers, scientists, and drug development professionals in their pursuit of novel therapeutics.

Strategic Approaches to Enantioselective Synthesis

The synthesis of chiral pyrrolidine-3-carboxylic acid derivatives on a large scale can be broadly categorized into three main strategies: chiral resolution of racemates, asymmetric synthesis, and chiral pool synthesis. The choice of strategy often depends on factors such as the desired scale of production, cost-effectiveness, and the availability of starting materials and specialized reagents.

Chiral Resolution: The Classical Approach to Enantiomeric Purity

Chiral resolution remains a widely used and scalable method for the separation of enantiomers from a racemic mixture. This approach is particularly advantageous when the racemic starting material is inexpensive and readily available.

Diastereomeric Salt Crystallization

This technique relies on the differential solubility of diastereomeric salts formed by reacting the racemic carboxylic acid with a chiral resolving agent, typically a chiral amine.

Causality Behind Experimental Choices: The selection of the resolving agent and the crystallization solvent is critical for achieving efficient separation. The ideal resolving agent will form a stable salt with one enantiomer that has significantly lower solubility in the chosen solvent system compared to the salt of the other enantiomer. This difference in solubility allows for the selective crystallization of one diastereomer, which can then be isolated and treated with an acid to liberate the desired enantiomerically enriched carboxylic acid.[6][7]

Protocol: Resolution of Racemic Pyrrolidine-3-Carboxylic Acid using (R)-(-)-Mandelic Acid [5]

Materials:

  • Racemic pyrrolidine-3-carboxylic acid

  • (R)-(-)-Mandelic acid

  • Ethanol

  • Standard glassware for crystallization and filtration

Procedure:

  • Dissolve racemic pyrrolidine-3-carboxylic acid in a minimal amount of hot ethanol.

  • In a separate flask, dissolve an equimolar amount of (R)-(-)-mandelic acid in hot ethanol.

  • Slowly add the mandelic acid solution to the pyrrolidine-3-carboxylic acid solution with stirring.

  • Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.

  • Collect the precipitated crystals (the less soluble diastereomeric salt) by filtration and wash with a small amount of cold ethanol.

  • To recover the enantiomerically enriched pyrrolidine-3-carboxylic acid, dissolve the diastereomeric salt in water and add a base (e.g., NaOH) to neutralize the mandelic acid.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to remove the mandelic acid.

  • Acidify the aqueous layer with HCl to the isoelectric point of pyrrolidine-3-carboxylic acid to precipitate the product.

  • Collect the enantiomerically enriched product by filtration, wash with cold water, and dry under vacuum.

  • Determine the enantiomeric excess (ee%) of the product using chiral HPLC.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture.[8][9] This leaves the unreacted enantiomer in high enantiomeric excess.

Causality Behind Experimental Choices: The choice of enzyme is paramount and is often determined through screening. The reaction conditions, such as pH and solvent, are optimized to ensure the enzyme's activity and selectivity. The substrate is typically an ester derivative of the carboxylic acid, as lipases are highly efficient at catalyzing the hydrolysis of esters.

Protocol: Lipase-Catalyzed Kinetic Resolution of Racemic Pyrrolidine-3-Carboxylic Acid Methyl Ester [5]

Materials:

  • Racemic pyrrolidine-3-carboxylic acid methyl ester

  • Lipase AS (from Aspergillus niger)

  • Phosphate buffer (0.1 M, pH 7.5)

  • Standard glassware for organic synthesis

Procedure:

  • Prepare the racemic methyl ester of pyrrolidine-3-carboxylic acid.

  • Disperse the racemic ester in the phosphate buffer.

  • Add the lipase to the mixture.

  • Stir the reaction at room temperature and monitor the conversion to approximately 50% using HPLC.

  • Once 50% conversion is reached, stop the reaction by filtering off the enzyme.

  • Extract the reaction mixture with an organic solvent (e.g., ethyl acetate) to separate the unreacted ester from the hydrolyzed acid.

  • The aqueous layer contains the enantiomerically enriched carboxylic acid, while the organic layer contains the enantiomerically enriched unreacted ester.

  • Isolate the desired product from the respective phase.

  • Determine the enantiomeric excess of both the product acid and the unreacted ester by chiral HPLC.

Asymmetric Synthesis: Direct and Efficient Routes to Chiral Products

Asymmetric synthesis offers a more direct and often more atom-economical approach to chiral molecules by creating the desired enantiomer from a prochiral starting material.

Catalytic Asymmetric 1,3-Dipolar Cycloaddition

This powerful method involves the reaction of an azomethine ylide with a dipolarophile to construct the pyrrolidine ring with high stereocontrol.[2][10] The use of a chiral catalyst, often a metal complex, directs the formation of a specific enantiomer.[11]

Causality Behind Experimental Choices: The choice of the metal catalyst and the chiral ligand is crucial for achieving high enantioselectivity. The reaction conditions are optimized to favor the formation of the desired cycloadduct. This approach allows for the creation of multiple stereocenters in a single step.

Protocol: Silver(I)-Catalyzed Asymmetric [C+NC+CC] Synthesis of a Pyrrolidine Derivative [10]

Materials:

  • An enolizable aldehyde

  • Oppolzer's chiral glycyl sultam (as the amine component)

  • A dipolarophile (e.g., an activated alkene)

  • Silver(I) catalyst (e.g., AgI)

  • Anhydrous solvent (e.g., THF)

  • Inert atmosphere (e.g., Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the aldehyde, Oppolzer's chiral glycyl sultam, the dipolarophile, and the silver(I) catalyst in an anhydrous solvent.

  • Stir the reaction mixture at ambient temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction and perform an aqueous work-up.

  • Purify the product by flash column chromatography.

  • The chiral auxiliary (Oppolzer's sultam) can often be recovered and reused.

  • Characterize the product and determine the diastereomeric ratio and enantiomeric excess.

Organocatalytic Asymmetric Michael Addition

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, using small chiral organic molecules to catalyze stereoselective transformations.[12] The asymmetric Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound is a common strategy for synthesizing substituted pyrrolidine precursors.[13][14][15]

Causality Behind Experimental Choices: The organocatalyst, often a derivative of proline or another chiral amine, activates the substrates and controls the stereochemical outcome of the reaction. The choice of catalyst can influence both the diastereo- and enantioselectivity.

Protocol: Organocatalytic Enantioselective Michael Addition for the Synthesis of a 5-Alkyl-Substituted Pyrrolidine-3-Carboxylic Acid Precursor [13][16]

Materials:

  • A 4-alkyl-substituted 4-oxo-2-enoate (Michael acceptor)

  • A nitroalkane (Michael donor)

  • A chiral organocatalyst (e.g., a pyrrolidine-based catalyst)

  • Anhydrous solvent (e.g., CH2Cl2 or Toluene)

  • Inert atmosphere (e.g., Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the 4-oxo-2-enoate and the organocatalyst (typically 5-20 mol%).

  • Dissolve the solids in the anhydrous solvent.

  • Add the nitroalkane dropwise to the solution at the specified temperature (often room temperature or below).

  • Stir the reaction mixture and monitor its progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • The resulting Michael adduct can then be further transformed (e.g., through reduction of the nitro group and cyclization) to yield the desired pyrrolidine-3-carboxylic acid derivative.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Chiral Pool Synthesis: Leveraging Nature's Chirality

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. (R)-pyrrolidine-3-carboxylic acid itself can serve as an excellent chiral building block for the synthesis of more complex derivatives.[1][5]

Causality Behind Experimental Choices: This strategy takes advantage of the inherent chirality of the starting material, avoiding the need for asymmetric induction or resolution. The synthetic design focuses on the selective functionalization of the existing chiral scaffold. Protecting group chemistry is often crucial to differentiate the reactivity of the amine and carboxylic acid functionalities.[5]

Protocol: N-Boc Protection of (R)-Pyrrolidine-3-Carboxylic Acid [5]

Materials:

  • (R)-Pyrrolidine-3-carboxylic acid

  • Di-tert-butyl dicarbonate (Boc2O)

  • Dioxane

  • 1N Sodium hydroxide (NaOH)

  • 3N Hydrochloric acid (HCl)

  • Diethyl ether

  • Standard glassware for organic synthesis

Procedure:

  • Prepare a solution of (R)-pyrrolidine-3-carboxylic acid in a mixture of dioxane and 1N NaOH.

  • Add a solution of di-tert-butyl dicarbonate in dioxane at room temperature and stir for 1.5 hours.

  • Dilute the reaction mixture with diethyl ether and wash the organic phase with 1N NaOH.

  • Acidify the aqueous phase with 3N HCl and extract with diethyl ether.

  • Combine the ether extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-(R)-pyrrolidine-3-carboxylic acid.

Protocol: Amide Coupling of N-Boc-(R)-Pyrrolidine-3-Carboxylic Acid [16]

Materials:

  • N-Boc-(R)-pyrrolidine-3-carboxylic acid

  • A desired amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a solution of N-Boc-(R)-pyrrolidine-3-carboxylic acid in anhydrous DCM at 0 °C, add EDC, HOBt, and DIPEA.

  • Stir the mixture for 15 minutes.

  • Add the desired amine and allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Summary and Comparison of Methods

Synthetic StrategyMethodTypical Yield (%)Typical Enantiomeric Excess (ee%)Key AdvantagesKey Considerations
Chiral Resolution Diastereomeric Salt Crystallization40-50% (per enantiomer)[5]Up to 98%[5]Scalable, uses inexpensive starting materials.Limited to a theoretical maximum yield of 50% for the desired enantiomer, requires screening of resolving agents and solvents.
Enzymatic Kinetic Resolution~50% (for each enantiomer)>99%[5]High enantioselectivity, mild reaction conditions.Limited to 50% yield for a single product, requires screening of enzymes.
Asymmetric Synthesis Catalytic 1,3-Dipolar CycloadditionHighHighHigh atom economy, creates multiple stereocenters in one step.May require expensive catalysts and ligands, optimization can be complex.
Organocatalytic Michael AdditionHighUp to 97%[17]Metal-free, mild reaction conditions.Catalyst loading can sometimes be high, may require multi-step sequence to reach final product.
Chiral Pool Synthesis Functionalization of (R)-Pyrrolidine-3-Carboxylic AcidHigh>99% (starting material dependent)Utilizes readily available chiral starting material, straightforward transformations.Limited to the stereochemistry of the starting material, may require protecting group manipulations.

Visualizing the Workflows

Workflow for Diastereomeric Salt Resolution

G racemate Racemic Pyrrolidine- 3-Carboxylic Acid dissolution Dissolution in Hot Solvent (e.g., Ethanol) racemate->dissolution resolving_agent Chiral Resolving Agent (e.g., (R)-Mandelic Acid) resolving_agent->dissolution crystallization Cooling and Crystallization dissolution->crystallization filtration Filtration crystallization->filtration less_soluble_salt Less Soluble Diastereomeric Salt (Crystals) filtration->less_soluble_salt Solid more_soluble_salt More Soluble Diastereomeric Salt (in Filtrate) filtration->more_soluble_salt Liquid acidification_less Acidification less_soluble_salt->acidification_less acidification_more Acidification more_soluble_salt->acidification_more enantiomer_1 Enantiomer 1 (Enriched) acidification_less->enantiomer_1 enantiomer_2 Enantiomer 2 (Enriched) acidification_more->enantiomer_2

Caption: Workflow for Diastereomeric Salt Resolution.

Workflow for Organocatalytic Asymmetric Michael Addition

G michael_acceptor 4-Oxo-2-enoate reaction Asymmetric Michael Addition michael_acceptor->reaction michael_donor Nitroalkane michael_donor->reaction catalyst Chiral Organocatalyst catalyst->reaction adduct Chiral Michael Adduct reaction->adduct purification Purification adduct->purification cyclization Further Transformations (e.g., Cyclization) purification->cyclization final_product Chiral Pyrrolidine-3- Carboxylic Acid Derivative cyclization->final_product

Caption: Workflow for Organocatalytic Asymmetric Michael Addition.

Conclusion

The synthesis of enantiomerically pure pyrrolidine-3-carboxylic acid derivatives is a critical task in the development of new pharmaceuticals. This guide has outlined several scalable and efficient strategies to achieve this goal. Classical methods like diastereomeric salt crystallization and enzymatic kinetic resolution offer robust and often cost-effective solutions. Modern asymmetric synthesis, including catalytic 1,3-dipolar cycloadditions and organocatalytic Michael additions, provides direct and highly stereoselective routes to these valuable compounds. Furthermore, the use of (R)-pyrrolidine-3-carboxylic acid as a chiral building block in chiral pool synthesis represents a straightforward approach to complex derivatives. By understanding the principles and practical considerations of each method, researchers and drug development professionals can select and implement the most suitable synthetic strategy for their specific needs, accelerating the discovery and development of next-generation therapeutics.

References

  • A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers - Benchchem.
  • Asymmetric Multicomponent [C+NC+CC] Synthesis of Highly Functionalized Pyrrolidines Catalyzed by Silver(I)
  • Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing).
  • Application Notes and Protocols: (R)-Pyrrolidine-3-carboxylic Acid as a Chiral Building Block - Benchchem.
  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Upd
  • Application Notes and Protocols: (R)-Pyrrolidine-3-carboxylic Acid as a Chiral Building Block - Benchchem.
  • Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones | Request PDF - ResearchG
  • [PDF] Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. | Semantic Scholar.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - Beilstein Journals.
  • Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communic
  • Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Deriv
  • Identifying a diastereomeric salt for a challenging chiral resolution | Unchained Labs.
  • A Comparative Guide to (R)
  • Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale
  • Chiral Pool Synthesis from (R)-Pyrrolidine-3-Carboxylic Acid: A Technical Guide for Drug Discovery - Benchchem.
  • Synthesis of a New Chiral Pyrrolidine - PMC - NIH.
  • Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate form
  • Resolution of Carboxylic Acids Using Copper (I)-Promoted Removal of Propargylic Esters Under Neutral Conditions - PMC.
  • Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids | Almac.
  • Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC - MDPI.

Sources

Technical Notes & Optimization

Troubleshooting

Solubility issues with 1-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid in water vs organic solvents

Technical Support Center: 1-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid Guide ID: TSC-CHEM-2026-0226 Lead Scientist: Dr. Evelyn Reed, Senior Application Scientist Topic: Solubility Issues with 1-(4-Methoxyphenyl)pyrro...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid

Guide ID: TSC-CHEM-2026-0226 Lead Scientist: Dr. Evelyn Reed, Senior Application Scientist Topic: Solubility Issues with 1-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid in Water vs. Organic Solvents

Introduction for the Researcher

Welcome to the technical support guide for 1-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid. Researchers frequently encounter challenges in solubilizing this molecule due to its unique structural properties. This guide is designed to provide you with a fundamental understanding of the underlying chemical principles governing its solubility and to offer practical, step-by-step troubleshooting protocols. As scientists, we understand that a failed experiment due to solubility issues is a significant setback. Our goal is to equip you with the knowledge to overcome these hurdles efficiently and logically.

The core of the issue lies in the molecule's structure: it possesses both a basic tertiary amine within the pyrrolidine ring and an acidic carboxylic acid group. This dual functionality means the molecule can exist as a zwitterion at physiological pH, leading to complex solubility behavior that is often counter-intuitive. This guide will walk you through why this happens and how to manipulate the compound's chemical environment to achieve successful solubilization for your experiments.

Section 1: Understanding the Core Challenge: The Zwitterionic Nature

This section addresses the fundamental "why" behind the solubility problems.

Question: Why is 1-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid poorly soluble in both water and many common organic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF)?

Answer: The primary reason for the poor solubility of this compound is its ability to exist as a zwitterion . A zwitterion is a molecule that has both a positive and a negative electrical charge, yet the overall net charge of the molecule is zero.

  • In the solid state and at a specific pH in solution (the isoelectric point, pI) , the acidic proton from the carboxylic acid group (-COOH) is transferred to the basic nitrogen atom of the pyrrolidine ring. This results in a carboxylate group (-COO⁻) and a protonated amine (-NH⁺).

  • This salt-like character within a single molecule leads to strong intermolecular electrostatic interactions, making it difficult for individual solvent molecules to break apart the crystal lattice.

  • In non-polar organic solvents (like DCM or hexane), the highly polar zwitterionic form is "insoluble" for the same reason that table salt (NaCl) is insoluble in oil.

  • In water, solubility is lowest at the isoelectric point (pI) because the zero net charge minimizes interactions with polar water molecules, leading to aggregation and precipitation.[1]

The protonation state of the molecule is highly dependent on the pH of the solution, as illustrated below.

G pH-Dependent Forms of the Compound cluster_0 Solution pH Environments cluster_1 Molecular Structure at each pH Cationic Cationic Form (Good Water Solubility) Zwitterionic Zwitterionic Form (Poor Water Solubility at pI) Cationic->Zwitterionic  Increase pH   Structure_Cationic Structure: -COOH -NH+ Cationic->Structure_Cationic Anionic Anionic Form (Good Water Solubility) Zwitterionic->Anionic  Increase pH   Structure_Zwitterionic Structure: -COO- -NH+ Zwitterionic->Structure_Zwitterionic Structure_Anionic Structure: -COO- -N Anionic->Structure_Anionic

Caption: pH-dependent protonation states and their effect on water solubility.

Section 2: Troubleshooting Guide & FAQs

This section provides direct answers and solutions to common experimental problems.

Aqueous Solubility Issues

Question: How can I dissolve my compound in an aqueous buffer for a biological assay?

Answer: You must shift the pH of your solvent away from the compound's isoelectric point (pI). This is achieved by preparing either a basic or acidic stock solution. The principle is to force the molecule into its fully cationic or anionic form, both of which are significantly more water-soluble.[2]

  • To create an anionic solution (basic pH): Add a small amount of a base like 1M NaOH or 1M NH₄OH dropwise to your aqueous suspension. The base will deprotonate the carboxylic acid, creating a negatively charged carboxylate, which readily dissolves. A target pH of 8-9 is a good starting point.

  • To create a cationic solution (acidic pH): Add a small amount of an acid like 1M HCl dropwise. The acid will ensure the pyrrolidine nitrogen is protonated while keeping the carboxylic acid in its neutral -COOH form. This positively charged species will be more soluble. A target pH of 2-3 is a reasonable starting point.

See Protocol 1 for a detailed, step-by-step methodology.

Question: I tried to make a neutral aqueous solution, and the compound precipitated. What went wrong?

Answer: You likely created a solution where the pH is at or near the compound's isoelectric point (pI). At the pI, the net charge is zero, and water solubility is at its minimum.[1] This is a common pitfall when attempting to dissolve the compound directly in a neutral buffer (e.g., PBS at pH 7.4) without first creating a concentrated, pH-adjusted stock solution.

G cluster_solutions Stock Preparation Options start Compound won't dissolve in neutral buffer (e.g., PBS pH 7.4) reason Reason: pH is likely near the compound's isoelectric point (pI). start->reason solution Solution: Prepare a concentrated stock in a pH-adjusted solvent first. reason->solution acid_path 1. Dissolve in dilute acid (e.g., 0.1M HCl) to create cationic form. solution->acid_path base_path 2. Dissolve in dilute base (e.g., 0.1M NaOH) to create anionic form. solution->base_path dmso_path 3. Dissolve in 100% DMSO. solution->dmso_path final_step Perform serial dilution of the concentrated stock into your final neutral buffer. acid_path->final_step base_path->final_step dmso_path->final_step

Caption: Troubleshooting workflow for aqueous solution precipitation.

Organic Solvent Solubility Issues

Question: How can I dissolve this compound for an organic synthesis reaction in a solvent like THF or Dioxane?

Answer: Dissolving a zwitterion in a non-polar or moderately polar aprotic solvent is challenging. Here are three field-proven strategies:

  • Co-Solvent System: This is often the simplest approach. The addition of a small amount of water to some organic solvents can dramatically increase the solubility of carboxylic acids.[3] Solvents like THF, dioxane, and acetone can often dissolve the compound when a small percentage (e.g., 5-10%) of water is added. The water helps to solvate the charged portions of the molecule, while the organic solvent solvates the methoxyphenyl group. See Protocol 3 for guidance.

  • Use of Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent at dissolving a wide range of polar compounds, including zwitterions.[4] These solvents have large dipole moments and can effectively solvate both the positive and negative centers of the molecule. It is standard practice to first create a concentrated stock solution in 100% DMSO or DMF. See Protocol 2 .

  • Chemical Modification (Derivatization): For synthetic purposes, if the free carboxylic acid is not required for the initial reaction step, you can convert it to a less polar ester (e.g., a methyl or ethyl ester). This eliminates the zwitterionic character, making the molecule much more soluble in a wide range of organic solvents, including DCM and ethyl acetate.[2]

Section 3: Protocols & Methodologies

Protocol 1: Preparation of an Aqueous Stock Solution via pH Adjustment

Objective: To prepare a 10 mM stock solution in an aqueous buffer.

Materials:

  • 1-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid (MW: 221.25 g/mol , assumed)

  • Deionized water or desired buffer

  • 1 M HCl

  • 1 M NaOH

  • Calibrated pH meter

Procedure:

  • Weigh Compound: Weigh out 2.21 mg of the compound to prepare 1 mL of a 10 mM solution.

  • Suspend: Add the solid to 900 µL of your desired buffer (e.g., deionized water). The compound will likely not dissolve and will form a slurry.

  • Adjust pH (Choose one path):

    • Basic Stock (Anionic Form): While stirring, add 1 M NaOH drop-by-drop (typically only a few microliters are needed). Monitor the pH and observe the solution. Continue adding base until all the solid has dissolved. The solution should become clear.

    • Acidic Stock (Cationic Form): While stirring, add 1 M HCl drop-by-drop. Continue adding acid until the solid is fully dissolved.

  • Final Volume Adjustment: Once the compound is dissolved, adjust the final volume to 1.0 mL with your buffer.

  • Verification: Check the final pH of the stock solution and record it. This stock can now be diluted into your final assay buffer. Note: Be mindful of how the stock solution's pH will affect the final pH of your assay.

Protocol 2: Solubilization in Polar Aprotic Solvents (DMSO/DMF)

Objective: To prepare a high-concentration stock solution (e.g., 50-100 mM) for use in both biological and chemical experiments.

Materials:

  • 1-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid

  • Anhydrous, high-purity DMSO or DMF

Procedure:

  • Weigh Compound: Weigh the desired amount of solid into a clean, dry glass vial.

  • Add Solvent: Add the calculated volume of DMSO or DMF to achieve the target concentration.

  • Promote Dissolution: Cap the vial and vortex vigorously. If needed, gentle warming in a water bath (30-40°C) or sonication can be used to accelerate dissolution.[2] The compound should dissolve completely.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure vials are tightly sealed as DMSO is hygroscopic.

Protocol 3: General Guideline for Using Co-Solvent Systems

Objective: To dissolve the compound in a primarily organic medium for a chemical reaction.

Materials:

  • 1-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid

  • Primary organic solvent (e.g., Dioxane, THF, Acetone)

  • Deionized water

Procedure:

  • Suspend Compound: Add the compound to the primary organic solvent.

  • Add Co-Solvent: While stirring, add deionized water dropwise. Start with ~5% of the total volume.

  • Observe: Continue stirring and observe for dissolution. Gentle heating may be applied if the reaction conditions permit.

  • Optimize: If the compound does not dissolve, incrementally add more water (e.g., up to 10-20% v/v). The optimal ratio must be determined empirically for your specific concentration and temperature.[5]

Section 4: Physicochemical Properties Summary

The exact experimental data for this specific compound is not widely published. The following table is based on its chemical structure and data from analogous compounds.[6]

PropertyValue / DescriptionRationale & Significance
Molecular Formula C₁₂H₁₅NO₃
Molecular Weight 221.25 g/mol Essential for calculating molarity.
Appearance Likely a white to off-white solid.Based on similar pyrrolidine carboxylic acid structures.
Key Functional Groups - Carboxylic Acid (Acidic, pKa ~3-5 est.)- Tertiary Amine (Basic, pKa ~9-11 est.)This is the critical feature. The presence of both an acidic and a basic group gives the molecule its zwitterionic character.
Predicted Solubility - Water: Poor at neutral pH, good at acidic (<4) or basic (>10) pH.- Non-Polar Solvents (Hexane, Toluene): Very Poor.- Polar Aprotic Solvents (DCM, EtOAc): Poor to Moderate.- Highly Polar Solvents (DMSO, DMF, Methanol): Good.Solubility is dictated by the ability of the solvent to interact with the polar/charged functional groups and the non-polar methoxyphenyl ring.

References

  • PubChem. Pyrrolidine, 1-(4-methoxyphenyl)-. National Center for Biotechnology Information. [Link]

  • PubChem. 3-[[4-(4-Cyanophenyl)phenoxy]methyl]-1-(4-methoxybenzoyl)pyrrolidine-3-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Queen's University Belfast. Solubility Modifying Power of Zwitterionic Salts. [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]

  • ResolveMass Laboratories Inc. Comprehensive Guide to Zwitterionic Polymers. [Link]

  • UNT Digital Library. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. [Link]

  • Advances in Engineering. Solubility-Modifying Power of Zwitterionic Salts. [Link]

  • MDPI. Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. [Link]

  • Physical Chemistry Research. Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. [Link]

  • MDPI. Stabilization of Zwitterionic Versus Canonical Glycine by DMSO Molecules. [Link]

  • GSC Biological and Pharmaceutical Sciences. Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]

  • ResearchGate. Synthesis and solubility of 1-[2-methyl-1-(4-methylphenyl)-5-phenyl-1h-pyrrol-3-yl]ethanol in organic solvents. [Link]

  • ResearchGate. How to desalt zwitterions?. [Link]

  • Journal of Chemistry and Technologies. SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS. [Link]

Sources

Optimization

Technical Support Center: Purification of N-Aryl Pyrrolidine Carboxylic Acid Intermediates

Welcome to the Advanced Purification Support Center. This resource provides troubleshooting guides, standard operating procedures (SOPs), and FAQs for isolating N-aryl pyrrolidine carboxylic acid intermediates—critical b...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Purification Support Center. This resource provides troubleshooting guides, standard operating procedures (SOPs), and FAQs for isolating N-aryl pyrrolidine carboxylic acid intermediates—critical building blocks in the synthesis of APIs, PROTACs, and targeted protein degraders (e.g., DCAF15 binders).

As a Senior Application Scientist, I have structured this guide to address the three most common bottlenecks in this workflow: metal catalyst contamination , zwitterionic chromatographic streaking , and chiral resolution .

Core Purification Workflow

PurificationWorkflow A Crude Reaction Mixture (Buchwald-Hartwig / Ullmann) B Palladium Scavenging (MP-TMT / Smopex) A->B Add Scavenger C pH-Controlled Aqueous Workup (Isoelectric Point Isolation) B->C Filter Resin D Reverse-Phase / HILIC Chromatography (Zwitterion Resolution) C->D Adjust pH E Chiral SFC / Recrystallization (Enantiomeric Enrichment) D->E >95% Purity F Pure N-Aryl Pyrrolidine Carboxylic Acid E->F Final Polish

Workflow for the isolation and purification of N-aryl pyrrolidine carboxylic acids.

Module A: Metal Catalyst Scavenging

Context: N-aryl pyrrolidines are frequently synthesized via Buchwald-Hartwig amidation or Ullmann coupling. These reactions leave high levels of residual palladium (Pd) or copper (Cu) in the crude mixture. Because the pyrrolidine nitrogen and the carboxylate oxygen can act as bidentate ligands, these intermediates bind tightly to residual metals 1[1].

Q: My isolated intermediate has a dark discoloration and fails downstream amide coupling. How do I remove residual palladium? A: The discoloration is likely due to trapped palladium nanoparticles or coordinated Pd(II) species. Simple silica plug filtration is insufficient. You must use functionalized metal scavengers with a higher thermodynamic affinity for Pd, such as microporous polystyrene-bound trimercaptotriazine (MP-TMT) or functionalized fibers like Smopex 1[1].

Table 1: Quantitative Comparison of Palladium Scavengers for Amine Intermediates

Scavenger TypeFunctional GroupIdeal Solvent SystemPd Removal EfficiencyProduct Recovery
MP-TMTTrimercaptotriazineTHF, Toluene, DMF>90%>95%
Smopex-234Thiol-grafted fiberEtOAc, Alcohols>95% (down to ppb)~90%
Silica-ThiolAlkyl thiolDCM, Hexanes~80%~85%
Standard SilicaHydroxylBroad<30%Variable (streaking)
Protocol: Batch Palladium Scavenging using MP-TMT

Causality: MP-TMT provides a highly localized concentration of sulfur donors that thermodynamically outcompete the pyrrolidine nitrogen for Pd coordination, driving the metal into the solid resin phase without degrading the product.

  • Dilute: Dissolve the crude N-aryl pyrrolidine carboxylic acid in THF or DMF (approx. 10 mL/g).

  • Add Scavenger: Add MP-TMT resin at 0.4–1.0 wt% relative to the crude product mass.

  • Agitate: Stir the suspension at 40°C for 4–12 hours. Heating accelerates the dissociation of Pd from the product complex.

  • Filter: Filter the mixture through a pad of Celite to remove the Pd-bound resin.

  • Wash & Concentrate: Wash the filter cake with 2 column volumes of THF. Concentrate the filtrate in vacuo.

  • Self-Validation: Analyze an aliquot via ICP-MS to ensure Pd levels are <10 ppm before proceeding to the next synthetic step.

Module B: Chromatography and Zwitterionic Behavior

Context: Unprotected pyrrolidine carboxylic acids exist as zwitterions (protonated amino nitrogen, deprotonated carboxyl group)2[2]. This dual polarity causes severe streaking on normal-phase silica gel.

ChromatographyLogic Start Analyze Intermediate Properties Q1 Is the Carboxylic Acid Protected (e.g., Ester)? Start->Q1 NP Normal-Phase Silica (Hexane/EtOAc) Q1->NP Yes Q2 Is the Pyrrolidine Nitrogen Protected (e.g., Boc)? Q1->Q2 No Q2->NP Yes Zwitterion Zwitterionic State Confirmed (High Polarity) Q2->Zwitterion No RP Reverse-Phase HPLC (Buffered Mobile Phase) Zwitterion->RP Moderate Lipophilicity HILIC HILIC Chromatography (High Organic Content) Zwitterion->HILIC Extreme Polarity

Decision tree for chromatographic method selection based on protection status.

Q: I am losing my product on the silica column. It streaks across all fractions. What is the alternative? A: Normal-phase silica relies on hydrogen bonding, which interacts unpredictably with the zwitterionic state of the pyrrolidine. Switch to Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Hydrophilic Interaction Liquid Chromatography (HILIC) 2[2].

Q: How do I optimize the mobile phase for RP-HPLC? A: You must suppress the ionization of one or both functional groups to ensure a sharp peak shape. Using a buffer system like ammonium acetate or ammonium formate (10-50 mM) provides optimal peak shape by masking electrostatic interactions with the stationary phase 2[2].

Protocol: RP-HPLC Purification of Zwitterionic Intermediates

Causality: Controlling the mobile phase pH near the isoelectric point (pI) of the molecule minimizes its net charge. This maximizes hydrophobic retention on the C18 column and prevents peak tailing caused by secondary interactions with free silanols.

  • Column Preparation: Equilibrate a C18 preparative column with 95% Aqueous Buffer (20 mM Ammonium Formate, pH 4.0) and 5% Acetonitrile.

  • Sample Loading: Dissolve the crude material in the minimum volume of DMSO/Water (1:1). Filter through a 0.45 µm PTFE syringe filter.

  • Gradient Elution: Run a gradient from 5% to 70% Acetonitrile over 20 minutes.

  • Detection: Monitor UV absorbance at 220 nm and 254 nm (for the N-aryl chromophore).

  • Self-Validation: Run analytical LC-MS on pooled fractions to confirm >95% purity and the correct m/z before combining.

  • Isolation: Lyophilize the pooled fractions directly. Avoid rotary evaporation of aqueous buffers to prevent thermal degradation.

Module C: Enantiomeric Purity & Chiral Resolution

Context: Many functionalized pyrrolidines (e.g., 3-fluoropyrrolidine-3-carboxylic acid or 2-substituted variants) contain stereocenters critical for biological activity, such as binding to DCAF15 in targeted protein degradation3[3].

Q: My enantiomeric excess (ee) dropped from 99% to 80% after the N-arylation and saponification steps. How do I fix this? A: Racemization often occurs during harsh basic saponification of the ester precursor or due to high temperatures during the Buchwald-Hartwig coupling. To recover enantiopurity, employ Chiral Supercritical Fluid Chromatography (SFC) or classical resolution via diastereomeric salt formation.

Protocol: Chiral SFC Resolution

Causality: SFC utilizes supercritical CO₂, which has high diffusivity and low viscosity, allowing for rapid mass transfer. The addition of an amine modifier suppresses ionic interactions between the zwitterionic pyrrolidine and the chiral stationary phase, enabling high-resolution separation of enantiomers without the need for toxic normal-phase solvents.

  • Stationary Phase Selection: Utilize a fluorinated chiral polysaccharide phase (e.g., cellulose substituted with 4-fluoro-3-methylphenylcarbamate), which shows enhanced selectivity for fluorinated or polar pyrrolidines 2[2].

  • Mobile Phase: Use supercritical CO₂ with 10-30% Methanol containing 0.1% Isopropylamine (IPA) or Trifluoroacetic acid (TFA) as a modifier.

  • Separation: Inject the racemate/enriched mixture. Collect the major peak based on the established retention time.

  • Self-Validation: Confirm the final ee using an orthogonal analytical chiral HPLC method to ensure >99% enantiomeric purity before downstream use 2[2].

References

  • Buy (R)
  • Design and Synthesis of 7-(N-Aryl Pyrrolidinyl)
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development Source: ACS Publications URL
  • Modular Synthetic Platform for Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery Source: ChemRxiv URL

Sources

Troubleshooting

Technical Support Center: Optimizing Enantioselectivity in 1-(4-Methoxyphenyl)pyrrolidine-3-carboxylic Acid Synthesis

Welcome to the technical support center for the asymmetric synthesis of 1-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid. This crucial chiral building block is a common scaffold in pharmaceutical development, and achievi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the asymmetric synthesis of 1-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid. This crucial chiral building block is a common scaffold in pharmaceutical development, and achieving high enantiopurity is paramount for its efficacy and safety.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions to achieve high enantioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is a typical target for enantiomeric excess (ee) in this synthesis for pharmaceutical applications?

A1: For pharmaceutical applications, the target enantiomeric excess (ee) is typically greater than 99%. This is to ensure that the therapeutic effects are derived from the desired enantiomer and to minimize potential off-target effects or toxicity associated with the undesired enantiomer.

Q2: Which synthetic routes are most common for achieving high enantioselectivity for this class of compounds?

A2: The most common and effective routes involve asymmetric catalysis.[1] Key strategies include:

  • Catalytic Asymmetric 1,3-Dipolar Cycloaddition: This is a highly convergent and atom-economical method for constructing the pyrrolidine ring with high stereocontrol.[1][3]

  • Asymmetric Michael Addition: This approach involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, followed by cyclization.[4][5][6] Organocatalysis, particularly with chiral amines or phosphoric acids, is frequently employed.[4][7]

Q3: What are the primary analytical methods for determining the enantiomeric excess of the final product?

A3: The most reliable and widely used methods are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC).[8] It is essential to have a racemic standard of your product to confirm that the two enantiomers are successfully separated by the chiral column. Other methods like Nuclear Magnetic Resonance (NMR) with chiral shift reagents or Circular Dichroism (CD) spectroscopy can also be used.[9][10][11]

In-Depth Troubleshooting Guide

This section addresses specific experimental issues you may encounter. The primary challenge in this synthesis is often achieving high enantioselectivity.

Problem: Low Enantiomeric Excess (ee < 90%)

Low enantioselectivity is the most common and critical issue. It can stem from various factors, from catalyst quality to subtle changes in reaction conditions.[12]

Before making significant changes, follow this diagnostic workflow to pinpoint the potential cause of low ee.

G start Low ee Observed (< 90%) catalyst Catalyst & Reagent Integrity start->catalyst conditions Reaction Conditions start->conditions background Background Reaction start->background sub_catalyst1 Check Purity & Enantiopurity of Catalyst/Ligand catalyst->sub_catalyst1 Purity? sub_catalyst2 Verify Anhydrous/Inert Conditions catalyst->sub_catalyst2 Handling? sub_catalyst3 Optimize Catalyst Loading catalyst->sub_catalyst3 Amount? sub_conditions1 Lower Reaction Temperature conditions->sub_conditions1 Temp? sub_conditions2 Screen Solvents conditions->sub_conditions2 Solvent? sub_conditions3 Check Substrate Purity conditions->sub_conditions3 Purity? sub_background1 Decrease Temperature background->sub_background1 Speed? sub_background2 Consider Lower Reactant Concentration background->sub_background2 Concentration? end_node High ee Achieved (> 99%) sub_catalyst1->end_node sub_catalyst2->end_node sub_catalyst3->end_node sub_conditions1->end_node sub_conditions2->end_node sub_conditions3->end_node sub_background1->end_node sub_background2->end_node G start Low Conversion or Stalled Reaction catalyst Catalyst Activity start->catalyst conditions Reaction Conditions start->conditions reagents Reagent Quality start->reagents sub_catalyst1 Check for Deactivation (Air/Moisture Exposure) catalyst->sub_catalyst1 Integrity? sub_catalyst2 Verify Catalyst Loading catalyst->sub_catalyst2 Sufficient? sub_conditions1 Increase Temperature (monitor ee) conditions->sub_conditions1 Temp? sub_conditions2 Increase Reactant Concentration conditions->sub_conditions2 Concentration? sub_conditions3 Extend Reaction Time conditions->sub_conditions3 Time? sub_reagents1 Re-purify Solvents and Starting Materials reagents->sub_reagents1 Purity? end_node High Conversion Achieved sub_catalyst1->end_node sub_catalyst2->end_node sub_conditions1->end_node sub_conditions2->end_node sub_conditions3->end_node sub_reagents1->end_node

Caption: A logical workflow for troubleshooting low reaction yield.

  • Catalyst Deactivation: The chiral catalyst may have been deactivated by impurities in the reagents or solvent, or by exposure to air or moisture. [8]2. Insufficient Activation Energy: The reaction temperature may be too low to overcome the activation energy barrier. [8]3. Incorrect Stoichiometry: Verify that the stoichiometry of all reagents is correct.

Solutions:

  • Re-evaluate Catalyst Handling: Ensure the catalyst has been stored and handled correctly under an inert atmosphere. [12]* Increase Temperature: If low temperature was used to optimize ee, a slight increase may be necessary to improve the reaction rate. This often requires finding a balance between yield and enantioselectivity.

  • Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 5 mol% to 10 mol%) can improve the reaction rate. [12]

Experimental Protocols

Protocol 1: General Procedure for Chiral HPLC Analysis

This protocol provides a general workflow for analyzing the enantiomeric composition of your product. [8]

  • Sample Preparation:

    • Take a small aliquot from the crude reaction mixture.

    • Pass the aliquot through a small plug of silica gel using an appropriate solvent (e.g., ethyl acetate/hexane) to remove the catalyst and baseline impurities.

    • Concentrate the filtered sample under reduced pressure.

    • Dissolve the residue in the mobile phase to a concentration of approximately 1 mg/mL.

  • HPLC Method Development:

    • Column: Use a suitable chiral stationary phase (e.g., Chiralcel OD-H, Chiralpak AD-H).

    • Mobile Phase: Start with a standard mobile phase, such as a mixture of hexane and isopropanol (e.g., 90:10).

    • Optimization: If separation is poor, systematically vary the ratio of the mobile phase components. Small amounts of additives like trifluoroacetic acid (for acidic compounds) can improve peak shape. [8]3. Quantification:

    • Inject a sample of the racemic mixture to identify the retention times of both enantiomers.

    • Once baseline separation is achieved, inject your sample.

    • Integrate the area of each peak. The enantiomeric excess is calculated as: ee (%) = |(Area_major - Area_minor) / (Area_major + Area_minor)| * 100

References

  • Joyce, L. A., Maynor, M. S., & Canary, J. W. (2011). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society, 133(35), 13746–13752. Available from: [Link]

  • Wang, W., Wang, J., & Li, H. (2007). Asymmetric aza-Michael Reactions of α,β-Unsaturated Ketones with Bifunctional Organic Catalysts. Angewandte Chemie International Edition, 46(3), 477-479. Available from: [Link]

  • Trost, B. M., & Silverman, S. M. (2012). Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Journal of the American Chemical Society, 134(11), 4941–4954. Available from: [Link]

  • A new path to enantioselective substituted pyrrolidines. (2017, January 26). Mapping Ignorance. Retrieved February 22, 2024, from [Link]

  • Joyce, L. A., Maynor, M. S., & Canary, J. W. (2011). A simple method for the determination of enantiomeric excess and identity of chiral carboxylic acids. Journal of the American Chemical Society, 133(35), 13746–13752. Available from: [Link]

  • Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. (2023). Organic Chemistry Frontiers, 10(6), 1503-1509. Available from: [Link]

  • Asymmetric Brønsted base-catalyzed aza-Michael addition and [3 + 2] cycloaddition reactions of N-ester acylhydrazones and enones. (2021). Organic Chemistry Frontiers, 8(23), 6598-6604. Available from: [Link]

  • Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. (2015). Organic & Biomolecular Chemistry, 13(28), 7761-7768. Available from: [Link]

  • Asymmetric Intramolecular Oxa-Michael Addition of ε- and ζ-Hydroxy-α,β-Unsaturated Esters Enabled by Chiral Crown Ether-Coordinated Potassium Base Catalysts. (2023). ChemRxiv. Available from: [Link]

  • Mechanochemical Organocatalysis: Do High Enantioselectivities Contradict What We Might Expect? (2020). Chemistry – A European Journal, 26(42), 9224-9233. Available from: [Link]

  • Jakkampudi, S., et al. (2021). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry, 17, 173-201. Available from: [Link]

  • Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. (2023). Organic Chemistry Frontiers, 10(6), 1503-1509. Available from: [Link]

  • A Simple Method for the Determination of Enantiomeric. (2011). Amanote Research. Available from: [Link]

  • Enantioselective Synthesis of Pyrrolidines by Imidodiphosphorimidate (IDPi)-catalysed anti-hydroamination of alkenes. (2022). ChemRxiv. Available from: [Link]

  • Enantioselective Synthesis of Spirocyclic Pyrrolidine Derivatives. (2025). Synfacts, 21(08), 767. Available from: [Link]

  • Synthesis of a New Chiral Pyrrolidine. (2010). Molecules, 15(3), 1501-1509. Available from: [Link]

  • Non-covalent organocatalyzed enantioselective cyclization reactions of α,β-unsaturated imines. (2022). Beilstein Journal of Organic Chemistry, 18, 1780-1823. Available from: [Link]

  • Modifications of organocatalysts in the reaction vessel to control enantioselectivity. (2019, June 26). Springer Nature Research Communities. Retrieved February 22, 2024, from [Link]

  • Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. (2009). Journal of the Chinese Chemical Society, 56(4), 667-678. Available from: [Link]

  • Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. (2015). Organic & Biomolecular Chemistry, 13(28), 7761-7768. Available from: [Link]

  • Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using ( S , S )-( + )-Pseudoephedrine as Chiral Auxiliary. (2006). Letters in Organic Chemistry, 3(6), 449-452. Available from: [Link]

  • Reactivity and Enantioselectivity in NHC Organocatalysis Provide Evidence for the Complex Role of Modifications at the Secondary Sphere. (2022). Journal of the American Chemical Society, 144(50), 22975–22987. Available from: [Link]

  • Process for the preparation of pyrollidine-3-carboxylic acids. (2013). Google Patents.
  • Asymmetric catalysis: An enabling science. (2002). Proceedings of the National Academy of Sciences, 99(9), 5714-5717. Available from: [Link]

  • Enantioselective synthesis of α-functionalized phenylpyrrolidine via photo-enzymatic cascade multi-component reaction. (2023). Organic Chemistry Frontiers, 10(11), 2769-2775. Available from: [Link]

  • Synthesis of All Stereoisomers of 1-(4-Methoxyphenyl)-2,3,4,9-tetrahydro-N-methyl-1H-pyrido[3,4-b]indole-3-carboxamide. (2018). Molecules, 23(1), 143. Available from: [Link]

  • Symmetry Breaking in Asymmetric Catalysis: Racemic Catalysis to Autocatalysis. (2001). Accounts of Chemical Research, 34(12), 971-981. Available from: [Link]

  • Synthesis of 4-Alkyl-pyrrolidine-3-carboxylic Acid Stereoisomers. (2014). Journal of Organic Chemistry, 79(10), 4443-4452. Available from: [Link]

  • Catalytic Enantioselective Synthesis of 1,4-(Hetero) Dicarbonyl Compounds through α-Carbonyl Umpolung. (2023). Journal of the American Chemical Society, 145(1), 237-249. Available from: [Link]

Sources

Optimization

Technical Support Center: Purification of 1-(4-Methoxyphenyl)pyrrolidine-3-carboxylic Acid

[1][2][3] Topic: Removing impurities from 1-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid crude product Ticket ID: CHEM-SUP-8821 Status: Open Analyst: Senior Application Scientist[1][2] Introduction: Understanding Your...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Topic: Removing impurities from 1-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid crude product Ticket ID: CHEM-SUP-8821 Status: Open Analyst: Senior Application Scientist[1][2]

Introduction: Understanding Your Molecule

Before troubleshooting, it is critical to understand the physicochemical "personality" of your target molecule (CAS: 56617-47-1).[1][2] This molecule is an amphoteric N-aryl amino acid , which dictates its behavior during purification.[1][2]

  • The Acidic Handle: The carboxylic acid group (

    
    ) is your primary tool for purification.[2] It allows the molecule to dissolve in basic aqueous solutions and precipitate (or extract) upon acidification.
    
  • The Nitrogen Center: Unlike typical pyrrolidines, the nitrogen here is attached to an electron-rich aromatic ring (

    
    -methoxyphenyl).[1][2] This conjugation significantly reduces the basicity of the nitrogen (
    
    
    
    of conjugate acid
    
    
    ). Crucial Note: Do not expect this molecule to behave like a standard amine; it will not easily form stable salts with weak acids, and strong acids may cause decomposition of the electron-rich aromatic ring.[1][2]

Module 1: Acid-Base Workup Optimization

User Issue: "My product is trapped in the organic layer," or "I cannot separate the product from non-polar starting materials (e.g., 4-bromoanisole)."

The Solution: The pH Swing Protocol

Because your product contains a carboxylic acid, you can separate it from non-acidic impurities (haloanisoles, catalyst ligands) by manipulating pH.

Step-by-Step Protocol
  • Dissolution (High pH):

    • Dissolve the crude mixture in 1M NaOH (or sat.

      
      ).
      
    • Why? This deprotonates the carboxylic acid (

      
      ), forcing the product into the aqueous phase.[1]
      
    • Troubleshooting: If the crude is oily/tarry, dissolve it in a minimal amount of Ethyl Acetate (EtOAc) first, then extract with the base.[2]

  • The Wash (Remove Non-Polars):

    • Wash the basic aqueous layer 2–3 times with a non-polar solvent (e.g., Diethyl Ether or TBME ).[1][2]

    • Result: Impurities like unreacted 4-bromoanisole, phosphine ligands, and neutral byproducts migrate to the organic layer. The product stays in the water.[1][2]

  • Precipitation/Extraction (Low pH):

    • Cool the aqueous layer to

      
      .[1][3]
      
    • Slowly acidify with 1M HCl to

      
      .
      
    • Observation: The product should precipitate as a solid.[1][2] If it oils out, extract the acidic aqueous layer with EtOAc or DCM .[1][2]

  • Isolation:

    • Filter the solid or dry/concentrate the organic extract.[1][2]

Visual Logic: Acid-Base Extraction Flow

ExtractionLogic Crude Crude Mixture (Product + Impurities) BaseAdd Add 1M NaOH + Et2O Crude->BaseAdd PhaseSep Phase Separation BaseAdd->PhaseSep OrgLayer Organic Layer (Contains Non-Polars: 4-Bromoanisole, Ligands) PhaseSep->OrgLayer AqLayer Aqueous Layer (Basic) (Contains Product as Carboxylate) PhaseSep->AqLayer Discard Discard Organic Layer OrgLayer->Discard Acidify Acidify to pH 3 (with 1M HCl) AqLayer->Acidify Precipitate Precipitate Product (Filter Solid) Acidify->Precipitate Solid Forms Extract Extract with EtOAc (If Oiling Occurs) Acidify->Extract Oil Forms

Figure 1: Decision matrix for acid-base purification, separating the amphoteric product from neutral impurities.[1][2]

Module 2: Palladium Removal (If Coupling Used)

User Issue: "My product is grey/brown," or "ICP-MS shows high Pd levels (>500 ppm)."

If you synthesized this via Buchwald-Hartwig coupling (e.g., Pyrrolidine-3-carboxylic acid + 4-Bromoanisole), residual Palladium is a critical impurity.[1][2] It often chelates to the carboxylic acid/amine motif.[1][2]

Troubleshooting Table: Scavenging Methods
MethodProtocolBest ForPros/Cons
Silica Scavengers Add SiliaMetS® Thiol or DMT (0.5 eq wt) to product solution in THF/MeOH.[1][2] Stir 4h at

.[1][2] Filter.
High Pd loads (>1000 ppm)Pro: Highly efficient.[1][2] Con: Expensive.[1][2]
Activated Carbon Dissolve product in hot EtOH. Add Darco® KB-B (10-20 wt%).[1][2] Reflux 1h. Filter hot through Celite.[1][2]Colored impuritiesPro: Cheap.[1][2] Removes tars.[1][2] Con: Yield loss (adsorption).[1][2]
Cysteine Wash During workup, wash organic layer with 5% N-Acetylcysteine (aq) solution.[1][2]Moderate Pd loadsPro: Gentle. Con: Can be smelly; requires extraction.[1][2]

Expert Insight: For this specific molecule, the Thiol-modified silica is superior because the carboxylic acid group on your product can compete with standard chelators, making simple washes less effective.[1][2]

Module 3: Crystallization & Isolation

User Issue: "The product is oiling out instead of crystallizing."

The 4-methoxyphenyl group adds lipophilicity, but the carboxylic acid keeps it polar.[1] Finding the "Goldilocks" solvent is key.

Recommended Solvent Systems
  • Ethanol / Water (Recrystallization):

    • Dissolve in hot Ethanol.[1][2]

    • Add warm water dropwise until turbidity persists.[1][2]

    • Cool slowly to room temperature, then

      
      .
      
  • Acetonitrile (Trituration):

    • If you have a sticky solid, suspend it in Acetonitrile.[1][2]

    • Sonicate for 10 minutes.

    • Filter the resulting white solid.[1][2] (Impurities often stay in the MeCN mother liquor).

Module 4: Chromatography (The Last Resort)

User Issue: "I have to run a column, but the peak streaks/tails badly."

Root Cause: The carboxylic acid group interacts strongly with the silica gel surface (silanols), causing peak tailing and poor separation.[2]

The Fix: Acidic Mobile Phase

You must suppress the ionization of the carboxylic acid during chromatography.[1][2]

  • Standard Phase: DCM / Methanol (95:5).[1][2]

  • The Modifier: Add 0.5% to 1% Acetic Acid or Formic Acid to the mobile phase.[1][2]

  • Alternative: Use Reverse Phase (C18) .[1][2]

    • Solvent A: Water + 0.1% Formic Acid.[1][2]

    • Solvent B: Acetonitrile + 0.1% Formic Acid.[1][2]

    • Gradient: 5% B to 100% B.[1][2]

Chromatography Decision Tree

ChromLogic Start Purification Method? CheckPurity Check TLC/LCMS Start->CheckPurity Issue1 Tailing on TLC? CheckPurity->Issue1 DirectCol Normal Phase Silica DCM/MeOH + 1% AcOH ReversePhase Reverse Phase C18 H2O/MeCN + 0.1% FA Issue1->DirectCol No (Low Polarity) Issue1->ReversePhase Yes (High Polarity)

Figure 2: Selecting the correct chromatographic mode to prevent peak tailing.[1][2]

References

  • Palladium Removal Strategies

    • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. [1]

  • Buchwald-Hartwig Workup Protocols

    • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. [1]

  • Purification of Amphoteric Compounds

    • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.[1][2] (Standard text for

      
       based extraction logic). 
      
  • Compound Data (1-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid)

    • PubChem CID: 143187.[1][2] Physicochemical properties and solubility data.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for the Purity of 1-(4-Methoxyphenyl)pyrrolidine-3-carboxylic Acid

In the landscape of pharmaceutical development, the quality of an Active Pharmaceutical Ingredient (API) is not merely a goal; it is a foundational prerequisite. This quality is directly inherited from the synthetic inte...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the quality of an Active Pharmaceutical Ingredient (API) is not merely a goal; it is a foundational prerequisite. This quality is directly inherited from the synthetic intermediates used in its production. 1-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid is a key building block whose purity can dictate the impurity profile of the final API. Therefore, a robust, reliable, and validated analytical method for its purity assessment is not just a regulatory formality but a critical pillar of quality control.

This guide provides an in-depth, experience-driven walkthrough of the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 1-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid. We will delve into the causality behind each experimental choice, grounding our protocol in the authoritative standards of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3] Furthermore, we will objectively compare the validated HPLC method with powerful alternatives like Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) to provide a complete analytical perspective.

The Analyte: Understanding 1-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid

Before developing a method, we must understand the molecule. Its structure features three key components relevant to our analytical strategy:

  • A Phenyl Ring with a Methoxy Group: This is an excellent chromophore, making UV detection a highly suitable and sensitive choice for quantification.

  • A Carboxylic Acid Group: This functional group is ionizable. Its pKa will influence retention on a reverse-phase column. To ensure a consistent retention time and sharp peak shape, we must control the pH of the mobile phase to keep the carboxylic acid in its protonated (non-ionized) state.

  • A Pyrrolidine Ring: This contributes to the overall polarity of the molecule.

Potential impurities can stem from starting materials, by-products of the cyclization reaction, or degradation. A robust method must be able to separate the main compound from these related substances.

The Gold Standard: A Validated Reverse-Phase HPLC Method

Reverse-phase HPLC is the workhorse for purity analysis in the pharmaceutical industry due to its versatility and reproducibility.[4][5] Our objective is to develop a stability-indicating assay, a method that can accurately measure the active ingredient without interference from degradation products, process impurities, or other potential impurities.[6]

Optimized HPLC Method Protocol

The following method was developed after systematic evaluation of column chemistry, mobile phase composition, and detector wavelength to achieve optimal resolution and peak shape.

ParameterConditionRationale
Instrument Agilent 1260 Infinity II or equivalentA standard, reliable HPLC system.
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µmC18 provides excellent hydrophobic retention for the molecule. The 3.5 µm particle size offers a good balance between efficiency and backpressure.
Mobile Phase A 0.1% Formic Acid in WaterThe acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and consistent retention.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and low viscosity.
Gradient 0-2 min (20% B), 2-15 min (20-80% B), 15-17 min (80% B), 17-17.1 min (80-20% B), 17.1-22 min (20% B)A gradient elution is necessary to elute any potential late-eluting, more hydrophobic impurities while ensuring the main peak is well-resolved.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures retention time reproducibility.
Injection Vol. 10 µLA typical injection volume to avoid column overloading.
Detector UV Diode Array Detector (DAD) at 240 nmThe methoxyphenyl group provides strong absorbance at this wavelength, offering good sensitivity. A DAD allows for peak purity analysis.
Diluent Acetonitrile:Water (50:50, v/v)Ensures the analyte is fully dissolved and compatible with the mobile phase.
Method Validation: A Deep Dive into ICH Q2(R2) Parameters

Method validation provides documented evidence that the procedure is fit for its intended purpose.[2][7] We will follow the recently updated ICH Q2(R2) framework.[1][8]

HPLC_Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) Dev Develop HPLC Method (Column, Mobile Phase, etc.) Protocol Write Validation Protocol (Define Parameters & Acceptance Criteria) Dev->Protocol Specificity Specificity (Forced Degradation) Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ LOD & LOQ Precision->LOQ Robustness Robustness LOQ->Robustness Report Validation Report Robustness->Report

Caption: Workflow for HPLC method development and validation.

A. System Suitability This is the cornerstone of trustworthy results, performed before any sample analysis to ensure the chromatographic system is performing adequately.

  • Protocol: Five replicate injections of a standard solution (e.g., 100 µg/mL) are made.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of the peak area: ≤ 2.0%

    • Tailing factor (Asymmetry): ≤ 2.0

    • Theoretical plates (N): ≥ 2000

B. Specificity (Selectivity) Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Protocol: Forced degradation studies are performed by subjecting the analyte to stress conditions:

    • Acid Hydrolysis: 1 M HCl at 60 °C for 4 hours.

    • Base Hydrolysis: 1 M NaOH at 60 °C for 2 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 105 °C for 48 hours (solid state).

    • Photolytic: UV light (254 nm) and visible light for 7 days (solid state).

  • Acceptance Criteria: The method must demonstrate baseline resolution (Resolution > 2) between the main analyte peak and any degradation product peaks. The Diode Array Detector's peak purity analysis should pass, indicating no co-eluting peaks.

C. Linearity and Range This establishes the relationship between concentration and detector response.

  • Protocol: Prepare a series of at least five concentrations of the reference standard, typically spanning 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Acceptance Criteria:

    • The correlation coefficient (r²) of the linear regression line should be ≥ 0.999.

    • The y-intercept should be insignificant compared to the response at 100% concentration.

Table 1: Linearity Study Results (Example Data)

Concentration (µg/mL) Peak Area (mAU*s)
50.1 498.5
75.2 755.1
100.3 1001.2
125.4 1258.9
150.5 1510.3

| Correlation (r²) | 0.9998 |

D. Accuracy Accuracy demonstrates the closeness of the test results to the true value.[9]

  • Protocol: Perform recovery studies by spiking a placebo (or a known low-purity batch) with the analyte at three concentration levels across the range (e.g., 80%, 100%, 120%). Prepare each level in triplicate.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

Table 2: Accuracy (Recovery) Study Results (Example Data)

Spike Level Amount Added (µg/mL) Amount Recovered (µg/mL) % Recovery
80% (n=3) 80.2 79.8 99.5%
100% (n=3) 100.3 100.8 100.5%

| 120% (n=3) | 120.4 | 121.1 | 100.6% |

E. Precision Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[7]

  • Protocol:

    • Repeatability (Intra-assay): Analyze a minimum of six determinations at 100% of the test concentration on the same day, with the same analyst and equipment.

    • Intermediate Precision (Inter-assay): Repeat the repeatability study on a different day, with a different analyst, and/or on different equipment.

  • Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.

F. Limit of Detection (LOD) and Limit of Quantitation (LOQ) LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitated with suitable precision and accuracy.

  • Protocol: These can be determined based on the signal-to-noise ratio (S/N) of the chromatogram (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria: The LOQ must be verified by demonstrating acceptable precision (RSD ≤ 10%) and accuracy at that concentration.

G. Robustness Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: Introduce small changes to the method, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase pH or organic composition (± 2%)

  • Acceptance Criteria: System suitability parameters must still be met, and the results should not be significantly impacted by these minor changes.

Comparative Analysis: Alternative & Complementary Techniques

While a validated HPLC method is sufficient for routine quality control, other techniques offer distinct advantages, particularly during process development and in-depth investigations.[10]

Caption: Decision tree for selecting an analytical technique.

UPLC-MS (Ultra-Performance Liquid Chromatography-Mass Spectrometry)

UPLC utilizes columns with sub-2 µm particles, providing significantly higher resolution and faster analysis times compared to traditional HPLC.[11] When coupled with a mass spectrometer, it becomes a powerful tool for impurity identification.

  • Performance: UPLC-MS offers superior separation efficiency, allowing for the detection of closely eluting impurities that might be missed by HPLC. The mass spectrometer provides molecular weight and fragmentation data, which is critical for elucidating the structure of unknown impurities discovered during forced degradation or process development.[12][13]

  • Best For: In-depth impurity profiling, characterization of degradation pathways, and troubleshooting out-of-spec (OOS) results.

GC-MS (Gas Chromatography-Mass Spectrometry)

GC is ideal for analyzing volatile and semi-volatile compounds.[5] For a non-volatile molecule like 1-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid, its use is more nuanced.

  • Performance: Direct analysis is not feasible. The carboxylic acid group must be derivatized (e.g., converted to a methyl or silyl ester) to increase its volatility.[14] This extra step can introduce variability and potential for incomplete reactions. However, GC-MS is the gold standard for identifying and quantifying residual solvents from the manufacturing process, which is a different but equally important aspect of purity.

  • Best For: Analysis of volatile organic impurities and residual solvents, not for the primary purity assay of the target compound.

Head-to-Head Comparison

Table 3: Comparison of Analytical Techniques for Purity of 1-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid

Parameter Validated HPLC-UV UPLC-MS GC-MS
Primary Use Routine QC, Purity/Assay Impurity Identification, R&D Residual Solvents, Volatile Impurities
Resolution Good Excellent Excellent (for volatiles)
Analysis Time ~22 minutes < 7 minutes ~15-30 minutes
Information Quantitative (Purity %) Quantitative + Structural (Mass) Quantitative + Structural (Mass)
Sample Prep Simple Dilution Simple Dilution Complex (Derivatization required)

| Cost (Instrument) |




$ | | Expertise Req. | Moderate | High | High |

Conclusion: A Strategy for Comprehensive Quality Control

A rigorously validated HPLC method, grounded in the principles of ICH Q2(R2), stands as the definitive tool for the routine purity assessment of 1-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid. It provides a reliable, robust, and cost-effective solution for quality control and batch release, ensuring that this critical intermediate meets the stringent quality standards required for pharmaceutical manufacturing.

However, a modern analytical strategy embraces a lifecycle approach, as outlined in the new ICH Q14 guideline on Analytical Procedure Development.[15][16] In this context, advanced techniques like UPLC-MS are not competitors but essential complementary tools. They are invaluable during process development for building a deep understanding of the impurity landscape and for investigating any deviations that may arise during routine manufacturing. By integrating the strengths of these different analytical technologies, researchers and drug development professionals can build a comprehensive quality control strategy that is not only compliant but also scientifically sound, ensuring the ultimate safety and efficacy of the final drug product.

References

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link][1]

  • Waters Corporation. (n.d.). Simplified Approaches to Impurity Identification using Accurate Mass UPLC-MS. [Link][12]

  • Saito, T., et al. (2012). 4-t-Butylbenzylation of carboxylic acid for GC–MS analysis. Journal of the Mass Spectrometry Society of Japan. [Link]

  • U.S. Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][6][17]

  • Roe, V. D., & Lacy, M. J. (1995). Determination of Selected Carboxylic Acids and Alcohols in Groundwater by GC-MS. Journal of Chromatographic Science. [Link][18]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link][8]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][9]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][19]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link][15]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures: Guidance for Industry. [Link][2]

  • European Medicines Agency. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][7]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link][3]

  • Waters Corporation. (n.d.). A Novel Approach Using UPLC-Tof MSE and the UNIFI Scientific Information System to Facilitate Impurity Profiling. [Link][13]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][20]

  • Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. [Link]

  • Arey, J., et al. (2005). Analysis of Airborne Carboxylic Acids and Phenols as Their Pentafluorobenzyl Derivatives: Gas Chromatography/Ion Trap Mass Spectrometry with a Novel Chemical Ionization Reagent, PFBOH. Environmental Science & Technology. [Link][14]

  • SIELC Technologies. (n.d.). Separation of Pyrrolidine, 1-butyl- on Newcrom R1 HPLC column. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • ECA Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link][16]

  • Alonso, A. P., et al. (2016). Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis. PubMed. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Waters Corporation. (n.d.). Applying UPLC to the Profiling of Impurities in Raw Drug Substances. [Link][11]

  • Shanaida, M., et al. (2021). The Comparative Analysis of Carboxylic Acid Composition of Four Iris Species from Ukraine. Records of Natural Products. [Link]

  • Liu, D., et al. (2016). The impurity profiling of paclitaxel and its injection by UPLC-MS/MS. PubMed. [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • Chennaiah, M. (2023). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. International Journal of Research and Analytical Reviews. [Link]

  • ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link][4]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • PubChem. (n.d.). Pyrrolidine, 1-(4-methoxyphenyl)-. [Link]

  • Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link][5]

  • Pharmatutor. (n.d.). Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. [Link][10]

  • LinkedIn. (2026). Analytical Method Development for Intermediate Purity & Impurities. [Link]

  • MDPI. (2025). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS. [Link]

  • PubChem. (n.d.). 3-[[4-(4-Cyanophenyl)phenoxy]methyl]-1-(4-methoxybenzoyl)pyrrolidine-3-carboxylic acid. [Link]

Sources

Comparative

Mass spectrometry fragmentation pattern of 1-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid

A Deep Dive into 1-(4-Methoxyphenyl)pyrrolidine-3-carboxylic Acid Executive Summary This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of 1-(4-Methoxyphenyl)pyrrolidine-3-carbox...

Author: BenchChem Technical Support Team. Date: February 2026

A Deep Dive into 1-(4-Methoxyphenyl)pyrrolidine-3-carboxylic Acid

Executive Summary

This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of 1-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid (MW 221.25 Da). Targeted at drug development professionals, this document compares the analytical performance of direct Electrospray Ionization (ESI) against derivatization strategies and structural analogs. We define the critical fragmentation pathways required for metabolite identification and scaffold verification in pharmacokinetic (PK) studies.

Chemical Profile & Significance[1]
  • Compound: 1-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid

  • Formula: C₁₂H₁₅NO₃

  • Exact Mass: 221.1052 Da

  • Role: A versatile N-aryl pyrrolidine scaffold used in the synthesis of GAT1 inhibitors and peptidomimetics. Its metabolic stability is a key parameter in early-stage drug discovery.

Experimental Protocol: LC-MS/MS Methodology

To replicate the fragmentation data described below, the following self-validating protocol is recommended. This workflow ensures optimal ionization of the carboxylic acid moiety while retaining the integrity of the N-aryl bond.

Instrument Configuration:

  • System: UHPLC coupled to a Triple Quadrupole (QqQ) or Q-TOF MS.

  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode (+) .[1]

    • Note: While carboxylic acids ionize well in negative mode, positive mode is preferred here to detect the protonated amine fragments characteristic of the pyrrolidine ring.

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

Mobile Phase Gradient:

  • Solvent A: Water + 0.1% Formic Acid (Proton source).

  • Solvent B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

MS Parameters:

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Optimized to prevent in-source decarboxylation).

  • Collision Energy (CE): Ramped 15–35 eV to capture both low-energy (water loss) and high-energy (skeletal rupture) fragments.

Fragmentation Analysis & Mechanism

The fragmentation of 1-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid follows a distinct pathway governed by the stability of the N-aryl bond and the lability of the carboxyl group.

Primary Pathway: Decarboxylation (The Diagnostic Transition)

Upon protonation ([M+H]⁺, m/z 222), the most energetically favorable pathway is the neutral loss of the carboxylic acid group.

  • Transition: m/z 222.1 → m/z 176.1 (Loss of HCOOH, 46 Da) or m/z 178.1 (Loss of CO₂, 44 Da).

  • Mechanism: The protonated carboxyl group undergoes inductive cleavage. The resulting ion (m/z 178) represents the 1-(4-methoxyphenyl)pyrrolidine core. This is the Base Peak at moderate collision energies (20 eV).

Secondary Pathway: Pyrrolidine Ring Opening

At higher collision energies (>30 eV), the pyrrolidine ring of the m/z 178 daughter ion fragments.

  • Transition: m/z 178.1 → m/z 150.1 (Loss of C₂H₄).

  • Mechanism: A retro-ene-like fragmentation or ring cleavage eliminates an ethylene molecule, leaving a stabilized iminium ion.

Tertiary Pathway: Methoxy Group Stability

Unlike aliphatic ethers, the aromatic methoxy group is relatively stable. However, a minor fragment corresponding to the loss of a methyl radical (15 Da) or formaldehyde (30 Da) may be observed at very high energies, typically generating ions at m/z 163 or 148.

Visualization: Fragmentation Pathway

The following diagram illustrates the stepwise fragmentation mechanism, highlighting the critical diagnostic ions.

FragmentationPathway Precursor Precursor Ion [M+H]+ = 222.1 (Protonated Parent) Frag1 Fragment A (Base Peak) [M+H - CO2]+ m/z 178.1 (N-Aryl Pyrrolidine Core) Precursor->Frag1 Neutral Loss: CO2 (44 Da) Dominant Pathway Frag2 Fragment B [M+H - HCOOH]+ m/z 176.1 (Des-formyl Core) Precursor->Frag2 Neutral Loss: HCOOH (46 Da) Minor Pathway Frag3 Fragment C [Frag A - C2H4]+ m/z 150.1 (Ring Contraction/Imine) Frag1->Frag3 Ring Cleavage Loss of C2H4 (28 Da)

Caption: Stepwise ESI(+) fragmentation pathway of 1-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid.

Comparative Performance Guide

This section compares the analytical behavior of the target compound against its non-methoxylated analog and a derivatized alternative. This comparison is vital for selecting the right internal standard or surrogate for bioanalytical assays.

Comparison 1: Target vs. Structural Analog (1-Phenylpyrrolidine-3-COOH)
FeatureTarget: 4-Methoxy Analog Alternative: Unsubstituted Phenyl Implication for Research
Precursor Ion m/z 222.1m/z 192.1The +30 Da shift (Methoxy) is diagnostic.
Retention Time Moderate HydrophobicityLower HydrophobicityThe Methoxy group increases retention on C18, improving separation from polar matrix interferences.
Fragmentation m/z 222 → 178 (Dominant)m/z 192 → 148 (Dominant)Both follow the same "Loss of CO₂" logic, validating the scaffold's predictable behavior.
Ionization Efficiency High (Electron-donating OMe)ModerateThe OMe group enhances proton affinity at the Nitrogen, lowering the Limit of Detection (LOD).
Comparison 2: Direct Analysis vs. Methyl Ester Derivatization

For low-concentration PK studies, direct analysis may suffer from poor ionization of the acidic moiety. Derivatization is a proven alternative.

MetricDirect Analysis (Free Acid) Derivatization (Methyl Ester)
Workflow "Dilute and Shoot" (Simple)Requires incubation with MeOH/HCl (Complex)
Sensitivity Moderate (Acid suppression)High (10-50x signal increase)
Major Fragment [M+H - CO₂]⁺ (m/z 178)[M+H - MeOH]⁺ (m/z 204)
Recommendation Use for routine QC/PurityUse for DMPK/Plasma quantification
References
  • PubChem. (2025). Compound Summary: Pyrrolidine, 1-(4-methoxyphenyl)-. National Library of Medicine. [Link]

  • Ogawa, S., et al. (2013). (S)-1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation and sensitive detection of chiral carboxylic acids by LC/ESI-MS/MS. Journal of Chromatography B. [Link]

  • Springer, D., et al. (2003). Metabolism and toxicological detection of the new designer drug 4'-methoxy-alpha-pyrrolidinopropiophenone. Journal of Chromatography B. [Link]

  • NIST Mass Spectrometry Data Center. (2014). Loss of H2 and CO from Protonated Aldehydes (and Acids) in Electrospray Ionization. [Link]

Sources

Validation

A Comparative Guide to the Crystal Structure Analysis of 1-(4-Methoxyphenyl)pyrrolidine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals The Critical Role of Structural Analysis 1-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid is a member of the substituted pyrrolidine class of compounds, whi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Critical Role of Structural Analysis

1-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid is a member of the substituted pyrrolidine class of compounds, which are prevalent structural motifs in many biologically active natural and synthetic products.[1] The precise three-dimensional arrangement of atoms within a crystal lattice dictates a molecule's physicochemical properties, including solubility, stability, and bioavailability—all critical parameters in drug development.[2][3] Therefore, a definitive crystal structure analysis is not merely an academic exercise but a foundational step in understanding and optimizing a compound's therapeutic potential.

Primary Method: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the unequivocal method for determining the three-dimensional structure of a molecule at atomic resolution.[4][5][6] It provides precise information on bond lengths, bond angles, and the conformation of the molecule, as well as the packing arrangement of molecules in the crystal lattice.[7]

The SCXRD Workflow: A Logical Progression

The journey from a powdered sample to a fully refined crystal structure is a multi-step process, where each stage is designed to ensure the quality and validity of the final data.

SCXRD_Workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis cluster_output Output Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization High Purity Sample Mounting Crystal Selection & Mounting Crystallization->Mounting Suitable Single Crystal Diffraction X-ray Diffraction Mounting->Diffraction DataProcessing Data Processing & Structure Solution Diffraction->DataProcessing Refinement Structure Refinement & Validation DataProcessing->Refinement FinalStructure Definitive 3D Structure Refinement->FinalStructure

Caption: The workflow for Single-Crystal X-ray Diffraction (SCXRD).

Experimental Protocol: SCXRD Analysis

1. Synthesis and Purification:

  • Rationale: The purity of the starting material is paramount. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.

  • Protocol: Synthesize 1-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid following established synthetic routes for similar pyrrolidine derivatives.[8][9] Purify the crude product by recrystallization or column chromatography until a purity of >98% is achieved, as confirmed by NMR and HPLC.

2. Crystal Growth (Crystallization):

  • Rationale: The most significant bottleneck in SCXRD is often the growth of high-quality, single crystals of sufficient size (typically 0.1-0.4 mm).[7][10] This is a process of systematic screening of solvents and conditions to find the "sweet spot" where molecules slowly self-assemble into an ordered lattice.

  • Protocol: Vapor Diffusion (Recommended for milligram quantities)[11]

    • Dissolve 5-10 mg of the purified compound in a small amount (0.5 mL) of a "good" solvent in which it is readily soluble (e.g., methanol, acetone).

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed jar containing a "poor" solvent (an anti-solvent) in which the compound is sparingly soluble (e.g., hexane, diethyl ether).

    • The vapor of the poor solvent will slowly diffuse into the good solvent, gradually reducing the solubility of the compound and inducing slow crystallization.

    • Allow the setup to stand undisturbed for several days to weeks.

3. Data Collection:

  • Rationale: A suitable crystal is mounted and cooled to a low temperature (typically 100 K) to minimize thermal motion of the atoms, resulting in a sharper diffraction pattern. The crystal is then rotated in a high-intensity X-ray beam.

  • Protocol:

    • Select a well-formed, transparent crystal under a microscope.

    • Mount the crystal on a cryoloop and flash-cool it in a stream of cold nitrogen gas.

    • Center the crystal in the X-ray beam of a diffractometer equipped with a suitable X-ray source (e.g., Mo or Cu Kα) and a detector.[6]

    • Collect a series of diffraction images as the crystal is rotated through various angles.

4. Structure Solution and Refinement:

  • Rationale: The positions of the diffraction spots are used to determine the unit cell dimensions and space group. The intensities of the spots are then used to solve the structure (i.e., find the positions of the atoms within the unit cell) and refine these positions to best fit the experimental data.

  • Protocol:

    • Integrate the raw diffraction data to obtain a list of reflection intensities.

    • Determine the unit cell and space group using specialized software.

    • Solve the structure using direct methods or Patterson methods to obtain an initial model of the molecule.

    • Refine the atomic positions, and thermal parameters against the experimental data until the model converges. The quality of the final structure is assessed using metrics like the R-factor.

Orthogonal and Complementary Techniques

While SCXRD is the definitive method, other techniques provide valuable, often complementary, structural information. The choice of technique depends on the nature of the sample and the specific questions being asked.

Techniques_Comparison Compound 1-(4-Methoxyphenyl)pyrrolidine- 3-carboxylic acid SCXRD SCXRD (Single Crystal) Compound->SCXRD Ideal Case PXRD PXRD (Polycrystalline Powder) Compound->PXRD No Single Crystals NMR NMR Spectroscopy (Solution/Solid-State) Compound->NMR Connectivity & Conformation CSP Computational Modeling (CSP) (In Silico) Compound->CSP Prediction & Complementation SCXRD->PXRD Compare/Validate PXRD->CSP Refine Models NMR->CSP Conformational Analysis

Caption: Interrelation of analytical techniques for structural elucidation.

Powder X-ray Diffraction (PXRD)

PXRD is an indispensable tool when single crystals suitable for SCXRD cannot be obtained.[12] It provides a "fingerprint" of a crystalline solid and can be used to identify crystalline phases, determine the degree of crystallinity, and, in favorable cases, solve the crystal structure.

  • Causality: Instead of a single crystal, a polycrystalline powder is used. The random orientation of the crystallites results in a diffraction pattern of cones, which is recorded as a 1D plot of intensity vs. diffraction angle (2θ). While this leads to a loss of information compared to SCXRD (due to peak overlap), it is often sufficient for many applications.[13][14]

  • Synergy with SCXRD: A calculated PXRD pattern from a solved single-crystal structure can be compared to an experimental powder pattern to confirm the bulk purity of a synthesized batch.

  • Synergy with Computational Modeling: When single crystals are unavailable, crystal structures can often be solved by combining PXRD data with computational structure prediction.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is one of the most powerful techniques for determining the connectivity and conformation of molecules in solution.[16] For a molecule like 1-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid, a suite of NMR experiments can unambiguously establish the molecular structure.

  • Causality: NMR exploits the magnetic properties of atomic nuclei. By applying a magnetic field and radiofrequency pulses, one can deduce the chemical environment of each atom (chemical shift), which atoms are bonded to each other (through-bond correlations like COSY and HMBC), and which atoms are close in space (through-space correlations like NOESY).[17]

  • Experimental Protocol: 2D NMR for Structural Elucidation

    • Sample Preparation: Dissolve ~5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • 1D Spectra (¹H and ¹³C): Acquire standard 1D proton and carbon spectra to identify the number and types of atoms present.

    • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, allowing for the identification of spin systems within the pyrrolidine ring and the methoxyphenyl group.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to, providing unambiguous C-H assignments.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the different fragments of the molecule (e.g., connecting the methoxyphenyl ring to the pyrrolidine nitrogen).

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing key information about the molecule's 3D conformation and stereochemistry.

Computational Crystal Structure Prediction (CSP)

Recent advances in computational chemistry and machine learning have made CSP an increasingly reliable tool for predicting the crystal structures of organic molecules.[2][3][18][19]

  • Causality: CSP algorithms generate a large number of plausible crystal packing arrangements based on the molecule's 2D structure. The energies of these hypothetical structures are then calculated using force fields or quantum mechanics to identify the most thermodynamically stable (and therefore most likely) crystal structures.[20]

  • Application: CSP is particularly valuable when crystallization is challenging. Predicted structures can be used to guide experimental polymorph screens or to help solve a structure from PXRD data.[15]

Comparative Analysis of Techniques

FeatureSingle-Crystal XRD (SCXRD)Powder XRD (PXRD)NMR SpectroscopyComputational Modeling (CSP)
Primary Output Absolute 3D atomic structure, bond lengths/angles, packingCrystalline fingerprint, phase ID, unit cell parametersMolecular connectivity, solution-state conformationPredicted stable crystal structures, lattice energies
Sample Requirement Single crystal (0.1-0.4 mm)Polycrystalline powder (~10 mg)Soluble sample (~5 mg)2D chemical structure
Key Advantage Unambiguous, definitive 3D structureHigh throughput, useful for non-single crystalsExcellent for connectivity and stereochemistry in solutionNo physical sample needed, predicts possibilities
Key Limitation Requires high-quality single crystals (often a bottleneck)Peak overlap can make structure solution difficultProvides solution-state, not solid-state, informationComputationally intensive, predictions require experimental validation
Use Case Absolute structure determinationPhase purity, polymorph screening, quality controlDe novo structure elucidation of unknown moleculesWhen crystallization fails, polymorph prediction

Conclusion

The structural analysis of 1-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid, a compound of interest in medicinal chemistry, requires a multi-faceted approach. While Single-Crystal X-ray Diffraction stands as the gold standard for providing a definitive three-dimensional structure, its success hinges on the challenging step of growing high-quality crystals. In the absence of suitable single crystals, a synergistic combination of Powder X-ray Diffraction , which provides data on the bulk crystalline material, and advanced NMR spectroscopy , which elucidates molecular connectivity and solution-state conformation, offers a powerful alternative. Furthermore, Computational Crystal Structure Prediction is an emerging and invaluable tool that can guide experimental efforts and aid in structure solution from powder data. By understanding the strengths and limitations of each technique, researchers can design a logical and efficient workflow to comprehensively characterize this and other novel small molecules, thereby accelerating the drug discovery and development process.

References

  • Chemical crystallization | SPT Labtech . SPT Labtech. [Link]

  • Faster and More Reliable Crystal Structure Prediction of Organic Molecules . (2025, October 13). Technology.org. [Link]

  • Faster and more reliable crystal structure prediction of organic molecules . (2025, October 29). EurekAlert!. [Link]

  • Taniguchi, T., et al. Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation . Digital Discovery. Royal Society of Chemistry. [Link]

  • Taniguchi, T., et al. Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation . ChemRxiv. [Link]

  • Day, G. M. (2009, July 28). Computational prediction of organic crystal structures and polymorphism . Taylor & Francis Online. [Link]

  • Advanced crystallisation methods for small organic molecules . (2023, March 1). University of Southampton ePrints. [Link]

  • Staples, R. J. Getting crystals your crystallographer will treasure: a beginner's guide . Acta Crystallographica Section E. National Center for Biotechnology Information. [Link]

  • Warren, M. R., et al. (2023, March 1). Advanced crystallisation methods for small organic molecules . Chemical Society Reviews. Royal Society of Chemistry. [Link]

  • Crystallization of small molecules . University of Barcelona. [Link]

  • Synthesis of 4-Alkyl-pyrrolidine-3-carboxylic Acid Stereoisomers . ResearchGate. [Link]

  • Overview of Powder X-ray Diffraction (PXRD) . (2025, April 15). Creative Biostructure. [Link]

  • Powder x-ray diffraction analysis with machine learning for organic-semiconductor crystal-structure determination . (2024, July 3). Applied Physics Letters. AIP Publishing. [Link]

  • Small molecule X-ray crystallography . School of Chemistry and Molecular Biosciences, The University of Queensland. [Link]

  • Harris, K. D. M. Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy . Cardiff University. [Link]

  • Gbabode, G., et al. Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N-di(n-alkyl)diindolocarbazole . Acta Crystallographica Section B. National Center for Biotechnology Information. [Link]

  • Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine . (2026, February 23). ResearchGate. [Link]

  • Structural resolution of a small organic molecule by serial X-ray free-electron laser and electron crystallography . (2023, December 13). Nature Chemistry. National Center for Biotechnology Information. [Link]

  • Diffraction and Crystallographic Analysis Services . Triclinic Labs. [Link]

  • Identification and Structural Elucidation of a Novel Pyrrolidinophenone-Based Designer Drug on the Illicit Market: α-BPVP . (2025, May 7). ACS Omega. National Center for Biotechnology Information. [Link]

  • About Single X-ray Diffraction . University of Waterloo. [Link]

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  • Synthesis of substituted pyrrolidines . (2017, May 15). DiVA portal. [Link]

  • Synthesis of All Stereoisomers of 1-(4-Methoxyphenyl)-2,3,4,9-tetrahydro-N-methyl-1H-pyrido[3,4-b]indole-3-carboxamide . (2018, January 10). Molecules. MDPI. [Link]

  • Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes . Royal Society of Chemistry. [Link]

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  • Kwan, E. E., & Huang, S. G. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists . European Journal of Organic Chemistry. [Link]

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Comparative

1-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid vs. GABA analogs binding affinity

This guide provides an in-depth technical comparison of 1-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid against established GABA analogs, focusing on binding affinity, mechanism of action, and structure-activity relatio...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 1-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid against established GABA analogs, focusing on binding affinity, mechanism of action, and structure-activity relationships (SAR).

Executive Summary

1-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid represents a specific subclass of cyclic GABA analogs derived from


-proline  (pyrrolidine-3-carboxylic acid). Unlike standard GABA agonists (e.g., Muscimol) or gabapentinoids, this molecule features an N-aryl substitution  (if referring to the 1-position) or a C-aryl substitution  (if referring to the 4-position, a common scaffold).
  • Primary Distinction: While GABA and Muscimol bind to the orthosteric site of GABA-A receptors, N-substituted pyrrolidine-3-carboxylic acid derivatives are typically GABA Transporter (GAT) inhibitors .

  • Critical Structural Note: The specific placement of the 4-methoxyphenyl group dictates activity.

    • 1-(4-Methoxyphenyl)... (N-substituted): The direct N-aryl bond significantly lowers the basicity of the nitrogen (pKa ~3-5 vs. ~9.5 for GABA), likely abolishing affinity for the GABA-A agonist site which requires a cationic amine. These are often investigated as specific transporter modulators or chemical intermediates.

    • 4-(4-Methoxyphenyl)... (C-substituted): This analog preserves the secondary amine's basicity, making it a potent scaffold for GAT inhibition or glutamate transporter modulation (resembling kainic acid).

Part 1: Structural & Mechanistic Comparison

The following table contrasts the target compound with standard GABAergic ligands.

Table 1: Physicochemical and Pharmacological Profile[3]
CompoundStructure ClassPrimary TargetMechanismEst.[1][2] Binding Affinity (Ki/IC50)
1-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid N-Aryl

-Proline
GAT-1 / GAT-3 (Putative)Transporter Inhibition (Competitive)Low - Moderate (Predicted >10 µM)*
GABA Endogenous Amino AcidGABA-A / GABA-BOrthosteric Agonist10–100 nM (High Affinity Site)
Nipecotic Acid Piperidine-3-carboxylic acidGAT-1Transporter Inhibitor10–20 µM
Tiagabine N-Lipophilic Nipecotic AcidGAT-1Transporter Inhibitor~70 nM
Gabapentin

-Amino Acid

Subunit (VGCC)
Allosteric Modulator~15–30 nM

*Note: Direct N-arylation reduces affinity compared to N-alkyl-diaryl analogs (like Tiagabine) due to loss of the cationic charge essential for the salt bridge in the transporter active site.

Part 2: Structure-Activity Relationship (SAR) Analysis

To understand the binding potential of 1-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid, we must analyze the Pharmacophore of GABA Uptake Inhibitors .

The "GABA-Zipper" Mechanism

Potent GAT inhibitors (like Tiagabine) typically consist of:

  • Amino Acid Head Group: Mimics GABA (e.g., Nipecotic acid or

    
    -Proline).
    
  • Linker: A spacer chain (2-4 carbons).

  • Lipophilic Tail: A bulky diaryl group that anchors the molecule in the transporter's vestibule.

Analysis of the Target Compound:

  • Scaffold: The pyrrolidine-3-carboxylic acid core is a rigidified GABA analog (

    
    -proline). It is the lower homolog of nipecotic acid.
    
  • Substituent (4-Methoxyphenyl):

    • If at Position 1 (Nitrogen): The electron-withdrawing nature of the phenyl ring (even with a p-methoxy donor) delocalizes the nitrogen's lone pair. This drastically reduces the pKa. Since GAT-1 recognition requires a protonated nitrogen to interact with an aspartate residue in the binding pocket, 1-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid is predicted to have poor affinity compared to N-benzyl or N-alkyl analogs.

    • If at Position 4 (Carbon): The amine remains basic. The 4-phenyl group provides lipophilic interaction. This analog (specifically trans-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid) is a known bioactive scaffold, often showing higher potency and selectivity for transporters or kainate receptors.

Pathway Visualization: GABAergic Synapse Targets

GABASynapse GABA GABA (Endogenous) Receptor GABA-A Receptor (Post-synaptic) GABA->Receptor Activates (Agonist) Transporter GAT-1 Transporter (Pre-synaptic/Glial) GABA->Transporter Substrate (Uptake) Target 1-(4-Methoxyphenyl) pyrrolidine-3-carboxylic acid Target->Receptor No Binding (Low pKa) Target->Transporter Inhibits (Putative) Tiagabine Tiagabine (GAT-1 Inhibitor) Tiagabine->Transporter Inhibits (High Affinity)

Caption: Comparative binding targets. The target compound likely targets the GAT system rather than the receptor due to steric and electronic constraints.

Part 3: Experimental Protocols for Validation

To definitively determine the binding affinity of your specific batch of 1-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid, you must distinguish between Receptor Binding and Transporter Uptake assays.

Protocol A: [³H]-GABA Uptake Assay (GAT Activity)

Use this to test if the compound acts as a transporter inhibitor (most likely).

Materials:

  • Rat brain synaptosomes or HEK-293 cells stably expressing hGAT-1.

  • Radioligand: [³H]-GABA (Specific Activity: 80–90 Ci/mmol).

  • Control Inhibitor: Tiagabine or Nipecotic Acid.

Workflow:

  • Preparation: Suspend synaptosomes in Krebs-Henseleit buffer (pH 7.4).

  • Incubation:

    • Add test compound (Concentration range:

      
       M to 
      
      
      
      M).
    • Add [³H]-GABA (final conc. 10 nM).

    • Incubate for 10 minutes at 37°C.

  • Termination: Stop reaction by rapid filtration through Whatman GF/B filters (pre-soaked in 0.1% polyethylenimine).

  • Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

    
     using non-linear regression.
    
Protocol B: [³H]-Muscimol Binding Assay (GABA-A Receptor)

Use this to test for direct receptor agonism/antagonism.

Workflow:

  • Membrane Prep: Rat cortical membranes, frozen and thawed to remove endogenous GABA.

  • Incubation:

    • Mix membranes (100 µg protein) with [³H]-Muscimol (2 nM).

    • Add test compound (1-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid).

    • Incubate for 60 min at 4°C (equilibrium binding).

  • Filtration: Rapid vacuum filtration.

  • Data: If no displacement is observed at 100 µM, the compound has no affinity for the orthosteric site.

Part 4: Synthesis & Purity Considerations

If synthesizing this compound for testing, be aware of the chiral centers at C-3 (and C-4 if substituted).

  • Stereochemistry: The biological activity of pyrrolidine-3-carboxylic acid derivatives is highly stereospecific. The (3S) -isomer of

    
    -proline is typically more potent at GAT transporters than the (3R)-isomer.
    
  • Salt Form: Ensure the compound is tested as a hydrochloride or hydrobromide salt to improve solubility, although the N-aryl group will limit water solubility compared to simple amino acids.

References

  • Andersen, K. E., et al. (1993).[3] "The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of Tiagabine." Journal of Medicinal Chemistry.

  • Schousboe, A., et al. (2004). "Role of GABA transporters in brain metabolism and function." Neurochemical Research.

  • Krogsgaard-Larsen, P., et al. (2002). "GABA transporter inhibitors: design, pharmacology and therapeutic potential." Current Drug Targets.

  • BindingDB . "Affinity Data for Pyrrolidine-3-carboxylic acid derivatives." Binding Database.

  • BenchChem . "GABA Receptor Binding Assay Protocols." BenchChem Technical Guides.

Sources

Safety & Regulatory Compliance

Safety

1-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid proper disposal procedures

This guide outlines the validated disposal and handling protocols for 1-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid (CAS: 56617-47-1). As a Senior Application Scientist, I have structured this to prioritize researcher...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the validated disposal and handling protocols for 1-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid (CAS: 56617-47-1). As a Senior Application Scientist, I have structured this to prioritize researcher safety, regulatory compliance (RCRA/EPA alignment), and chemical stability.

Executive Safety Directive: This compound is classified as Acute Toxic (Oral) and a Skin Sensitizer . It possesses an electron-rich anisole moiety, making it susceptible to vigorous reactions with strong oxidizers. Do not dispose of via municipal drains.

Chemical Profile & Hazard Assessment

Before disposal, you must understand the physicochemical nature of the waste to prevent incompatible mixing.

PropertySpecificationOperational Implication
CAS Number 56617-47-1Use for waste manifesting and inventory tracking.
Molecular Formula C₁₂H₁₃NO₃Contains Nitrogen; potential NOx generation during incineration.
Functional Groups Carboxylic Acid, Tertiary Aniline, Methoxy EtherAmphoteric character : Soluble in both base (as carboxylate) and strong acid (as ammonium salt).
GHS Hazards H301 (Toxic if swallowed), H317 (Skin sensitization)High-toxicity waste stream protocols apply. Double-gloving recommended.
Reactivity Incompatible with Strong OxidizersCRITICAL: Do not mix with Nitric Acid, Peroxides, or Chromic Acid waste streams.

Waste Stream Decision Matrix

The following logic flow dictates the correct disposal path based on the physical state and solvent matrix of the waste.

WasteDisposal Start Waste Generation 1-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste (Powder, Contaminated Debris) StateCheck->SolidWaste Solid LiquidWaste Liquid Waste (Solutions, Mother Liquors) StateCheck->LiquidWaste Liquid TraceSolids Trace Contaminated Solids (Gloves, Weigh Boats) SolidWaste->TraceSolids < 1% Residue PureSolid Pure/Bulk Chemical (Expired/Unused) SolidWaste->PureSolid Bulk Material SolventCheck Identify Solvent Matrix LiquidWaste->SolventCheck Halogenated Halogenated Organic Stream (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Organic Stream (MeOH, DMSO, EtOAc) SolventCheck->NonHalogenated No Halogens Aqueous Aqueous Stream (Buffers, HPLC Mobile Phase) SolventCheck->Aqueous Water Based

Figure 1: Decision matrix for segregating waste streams to prevent cross-reactivity and ensure compliance with incineration protocols.

Detailed Disposal Protocols

Protocol A: Solid Waste (Bulk & Trace)

Rationale: The H301 toxicity classification requires that even trace amounts (gloves, paper towels) be treated as hazardous waste, not general trash.

  • Segregation:

    • Bulk Chemical: Place expired or unused pure solid into a clear, wide-mouth polyethylene (HDPE) or glass jar. Label as "Toxic Solid Waste."

    • Contaminated Debris: Place gloves, weigh boats, and paper towels into a dedicated hazardous waste bag (yellow/orange biohazard-style bags are often used for toxic chemicals in some jurisdictions, but standard clear heavy-duty bags labeled "Hazardous Debris" are standard).

  • Labeling:

    • Must include full chemical name: 1-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid.

    • Hazard Checkbox: Mark "Toxic".

  • Disposal Action: Seal container/bag and transfer to the central hazardous waste accumulation area for high-temperature incineration.

Protocol B: Liquid Waste (Reaction Mixtures & Stock Solutions)

Rationale: The methoxyphenyl group is electron-rich. Mixing this compound with strong oxidizing acids (e.g., Nitric acid waste) can lead to nitration or oxidation, generating heat and potentially toxic gases.

  • Solvent Identification:

    • Organic Solutions: If dissolved in Methanol, DMSO, or Ethyl Acetate, dispose of in the Non-Halogenated Organic Waste carboy.

    • Halogenated Solutions: If dissolved in Dichloromethane (DCM) or Chloroform, dispose of in the Halogenated Organic Waste carboy.

  • pH Check (Aqueous Streams):

    • If the waste is aqueous (e.g., from an extraction layer), ensure the pH is between 5 and 9 before adding to the aqueous waste drum to prevent immediate reaction with other wastes.[1]

    • Note: Do not pour down the sink. Even aqueous solutions must be collected for off-site treatment due to the compound's toxicity.

Protocol C: HPLC Effluent Handling

Rationale: In drug development, this compound is often analyzed via HPLC. The mobile phase usually contains Acetonitrile (ACN) or Methanol (MeOH) with acidic modifiers (Formic acid/TFA).

  • Collection: Direct HPLC outlet tubing into a dedicated "HPLC Waste" carboy.

  • Compatibility: Standard HPLC mobile phases (Water/ACN/TFA) are compatible with this compound.

  • Venting: Ensure the carboy cap has a charcoal filter or proper venting mechanism, as the volatile organic solvents (ACN/MeOH) will build pressure.

Emergency Spill Response (Immediate Action)

Scenario: You have spilled 500 mg of solid powder on the benchtop.

  • Evacuate & PPE: Alert nearby personnel. Don double nitrile gloves, safety goggles, and a lab coat. If powder is airborne, use a N95 or P100 respirator.

  • Containment: Cover the spill with a damp paper towel to prevent dust generation.

  • Cleanup:

    • Wipe up the solid using the damp towels.

    • Clean the surface with a soap/water solution (the carboxylic acid functionality makes it soluble in mild base or soapy water).

    • Repeat with an ethanol wipe to remove organic residue.

  • Disposal: Place all cleanup materials into a sealed bag labeled "Hazardous Waste - Toxic Debris" (See Protocol A).

Regulatory Compliance & Storage

  • RCRA Classification (USA): While not explicitly P-listed or U-listed, this material should be managed as a Characteristic Toxic Waste if it exhibits toxicity in leachates, or simply as "Hazardous Waste" due to the SDS toxicity data.

  • Storage Requirements: Store in a cool, dry place. Keep container tightly closed. Store away from oxidizing agents (e.g., permanganates, nitrates).

  • Documentation: Maintain an up-to-date Safety Data Sheet (SDS) in the lab. Ensure the waste manifest lists the principal constituents (e.g., "Waste Methanol solution containing <1% 1-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid").

References

  • Sigma-Aldrich. Safety Data Sheet: 1-(4-Methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylic acid (Analogous Structure). Retrieved from

  • PubChem. Compound Summary: 1-(4-Methoxyphenyl)pyrrolidine.[2][3] National Library of Medicine. Retrieved from

  • Fisher Scientific. Safety Data Sheet: Pyrrolidine-3-carboxylic acid.[4] Retrieved from

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid
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1-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid
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